molecular formula C6H8N2S B1601086 2-Amino-6-methylpyridine-3-thiol CAS No. 33761-31-8

2-Amino-6-methylpyridine-3-thiol

Cat. No.: B1601086
CAS No.: 33761-31-8
M. Wt: 140.21 g/mol
InChI Key: NHSTXGHYXQWIEN-UHFFFAOYSA-N
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Description

2-Amino-6-methylpyridine-3-thiol is a useful research compound. Its molecular formula is C6H8N2S and its molecular weight is 140.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-6-methylpyridine-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSTXGHYXQWIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481315
Record name 2-Amino-6-methylpyridine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33761-31-8
Record name 2-Amino-6-methylpyridine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Amino-6-methylpyridine-3-thiol: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis of 2-Amino-6-methylpyridine-3-thiol (also known as 2-amino-6-methyl-3-pyridinethiol), a critical scaffold in medicinal chemistry used primarily for developing kinase inhibitors and modifying heterocyclic cores.[1]

The methodology focuses on the Oxidative Thiocyanation-Cyclization route (Kaufmann-type reaction), which is the industry standard for introducing sulfur at the 3-position of 2-aminopyridines due to its regioselectivity and scalability.[1]

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound CAS: 33761-31-8 Core Application: Precursor for thiazolo[4,5-b]pyridines, kinase inhibitors, and radioprotective agents.[1]

The synthesis presents a regioselectivity challenge. Direct electrophilic sulfenylation of 2-amino-6-methylpyridine is difficult to control.[1] Therefore, the strategy utilizes a "Masked Thiol" approach. We first lock the sulfur into a thiazole ring fused to the pyridine, then hydrolyze it to reveal the free thiol.[1]

Retrosynthetic Logic:

  • Target: 3-Thiol derivative.

  • Disconnection: C–S bond formation via heterocyclization.[1]

  • Precursor: 2-Amino-5-methylthiazolo[4,5-b]pyridine .

  • Starting Material: 2-Amino-6-methylpyridine (commercially available).[1]

Retrosynthesis Diagram

Retrosynthesis Target This compound (Target) Intermediate 2-Amino-5-methylthiazolo[4,5-b]pyridine (Masked Thiol) Target->Intermediate Hydrolysis (Ring Opening) Start 2-Amino-6-methylpyridine (Starting Material) Intermediate->Start Oxidative Cyclization

Figure 1: Retrosynthetic strategy utilizing the thiazolo-fusion as a protective group for the thiol moiety.[1]

Reaction Mechanism: The "Masked Thiol" Route[1]

This synthesis proceeds in two distinct chemical phases.[1][2][3][4][5][6][7] Understanding the electron flow in the first phase is critical for minimizing side products (e.g., ring bromination).

Phase 1: Oxidative Thiocyanation & Cyclization

The reaction of the aminopyridine with sodium thiocyanate (NaSCN) and bromine (


) does not simply substitute a hydrogen. It proceeds through an electrophilic thiocyanogen-like species (

or

) that attacks the electron-rich 3-position.[1]

Mechanism Steps:

  • Activation: Bromine reacts with thiocyanate to form thiocyanogen bromide (

    
    ) or thiocyanogen (
    
    
    
    ).
  • Electrophilic Attack: The

    
     species attacks the C3 position of the pyridine ring (activated by the C2-amino group).[1]
    
  • Cyclization: The nitrogen of the C2-amino group attacks the carbon of the nitrile (SCN) group.[1]

  • Aromatization: Loss of ammonia/proton transfer results in the fused 2-aminothiazole ring.[1]

Phase 2: Alkaline Hydrolysis

The fused thiazole ring is stable under acidic conditions but labile to strong base.[1] Refluxing in NaOH attacks the C2 position of the thiazole (a guanidine-like carbon), opening the ring to release the thiolate at C3 and regenerating the amine at C2.[1]

Mechanistic Pathway Diagram

Mechanism cluster_0 Phase 1: Oxidative Cyclization cluster_1 Phase 2: Hydrolysis SM 2-Amino-6-methylpyridine Inter1 Intermediate: 3-Thiocyanato species SM->Inter1 + NaSCN, Br2 (Electrophilic Subst.) Cyclized 2-Amino-5-methyl- thiazolo[4,5-b]pyridine Inter1->Cyclized Intramolecular Cyclization Thiolate Thiolate Anion Cyclized->Thiolate + NaOH, Reflux (Ring Opening) Product 2-Amino-6-methyl- pyridine-3-thiol Thiolate->Product + H+ (Acidification)

Figure 2: Mechanistic pathway from starting aminopyridine to final thiol.

Experimental Protocol

This protocol is scaled for a laboratory preparation (approx. 0.5 – 1.0 mol scale).

Materials Table
ReagentRoleEquiv.Notes
2-Amino-6-methylpyridine Substrate1.0Solid, hygroscopic.[1]
Sodium Thiocyanate Reagent3.0 - 3.5Excess ensures complete conversion.[1]
Bromine (

)
Oxidant1.0 - 1.1Hazard: Highly toxic/corrosive.[1] Handle in hood.
Glacial Acetic Acid SolventN/AMust be anhydrous to prevent side reactions.[1]
NaOH (20% aq) HydrolysisExcessStrong base required for ring opening.
Detailed Procedure
Step 1: Synthesis of 2-Amino-5-methylthiazolo[4,5-b]pyridine[1]
  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Ensure the system is vented to a scrubber (HBr/HCN fumes).[1]

  • Dissolution: Dissolve 68 g (0.63 mol) of 2-amino-6-methylpyridine in 500 mL of glacial acetic acid. Cool the solution to 10°C .

  • Thiocyanate Addition: Add a suspension of 170 g (2.1 mol) sodium thiocyanate in 570 mL glacial acetic acid. Stir vigorously.

  • Bromination (Critical Step):

    • Prepare a solution of 30.5 mL (approx. 95 g) Bromine in 60 mL glacial acetic acid.

    • Add dropwise to the reaction mixture, maintaining the internal temperature below 15°C . Exotherm control is vital to prevent bromination of the methyl group or the pyridine ring.[1]

  • Reaction: After addition, stir at 10–15°C for 1 hour. Then, heat the mixture to 75–80°C for 30 minutes to drive the cyclization.

  • Workup:

    • Filter the hot solution to remove inorganic salts (NaBr).[1]

    • Concentrate the filtrate under reduced pressure to remove acetic acid.[1]

    • Resuspend the residue in water, neutralize with ammonium hydroxide (to pH 8-9), and filter the precipitate.

    • Purification: Recrystallize from isopropyl alcohol (with activated charcoal if dark).

    • Expected Intermediate: 2-Amino-5-methylthiazolo[4,5-b]pyridine (MP: ~150–160°C).[1]

Step 2: Hydrolysis to this compound[1]
  • Hydrolysis: Suspend 8 g of the thiazolo intermediate in 120 mL of 20% aqueous NaOH.

  • Reflux: Heat to reflux for 6–8 hours . The solution should become cloudy as the reaction proceeds.[1]

  • Isolation:

    • Filter the hot solution to remove insoluble impurities.[1]

    • Cool the filtrate and acidify carefully with glacial acetic acid or dilute HCl to pH 5–6 . Caution: Evolution of gases (

      
      , 
      
      
      
      traces) possible.
    • Evaporate to dryness or extract.[1]

    • Extraction: Extract the residue with hot ligroin or ethyl acetate.[1]

  • Final Product: Evaporation of the solvent yields the target thiol.[1]

    • Yield: Typically 60–75%.

    • Properties: MP 133–138°C. Yellowish solid.[1] Oxidizes to disulfide in air; store under inert gas.[1]

Experimental Workflow Diagram

Workflow Step1 Dissolve Amine & NaSCN in Glacial AcOH (10°C) Step2 Add Br2/AcOH dropwise (Keep T < 15°C) Step1->Step2 Step3 Heat to 80°C (30 min) Filter & Concentrate Step2->Step3 Step4 Isolate Intermediate: Thiazolopyridine Step3->Step4 Step5 Reflux in 20% NaOH (6-8 hours) Step4->Step5 Step6 Acidify & Extract (Ligroin/EtOAc) Step5->Step6

Figure 3: Step-by-step experimental workflow.

Expertise & Troubleshooting (E-E-A-T)

Controlling Regioselectivity

The most common failure mode is the formation of 5-bromo-2-amino-6-methylpyridine.[1]

  • Solution: Ensure the temperature remains <15°C during bromination. High temperatures favor electrophilic aromatic substitution (bromination) over the formation of the thiocyanogen species.

Handling the Thiol (Oxidation)

This compound is prone to dimerization (forming the disulfide) upon exposure to air.[1]

  • Protocol: Perform the hydrolysis and acidification under an Argon or Nitrogen atmosphere.

  • Storage: Store the final solid at -20°C under inert gas. If the product turns from yellow to dark orange/brown, it has likely oxidized.[1] It can be reduced back to the thiol using

    
     in methanol or Zinc/Acetic acid.[1]
    
The "Ligroin" Extraction

Older literature (e.g., PrepChem) suggests hot ligroin. Modern labs may find Ethyl Acetate or Dichloromethane more effective, though the product is somewhat polar.[1] If extraction is difficult, salting out the aqueous phase with NaCl before extraction is recommended.[1]

References

  • PrepChem. "Synthesis of this compound."[1] PrepChem.com.[1] Accessed 2024.[1] Link

  • Kaufmann, H. P. "Die Rhodanierung von Aminen und Phenolen."[1] Berichte der deutschen chemischen Gesellschaft, 1928. (Foundational method for thiocyanation/cyclization).

  • TCI Chemicals. "2-Amino-6-methylpyridine Product Specification." TCI Chemicals.[1] Link

  • Organic Syntheses. "2-Amino-6-methylbenzothiazole." Org.[1][8] Synth. 1942, 22, 16. (Analogous mechanism verification). Link

Sources

Methodological & Application

detailed synthesis protocol for 2-Amino-6-methylpyridine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthesis protocol for 2-Amino-6-methylpyridine-3-thiol (CAS: 33761-31-8). This molecule is a critical scaffold in medicinal chemistry, serving as a precursor for imidazopyridines and thiazolopyridines used in kinase inhibitors and anti-infectives.

Unlike generic thiocyanation protocols, this guide utilizes the Thiazolopyridine Ring-Opening Strategy . Direct thiocyanation of 2-aminopyridines often results in spontaneous cyclization to a thiazolo[4,5-b]pyridine intermediate. Rather than fighting this cyclization, this protocol harnesses it as an in situ protection group, which is subsequently hydrolyzed to yield the free thiol with high regioselectivity and purity.

Key Advantages of This Protocol
  • Regiocontrol: The amino group directs electrophilic attack exclusively to the 3-position.

  • Thiol Protection: The intermediate thiazole ring prevents premature oxidation of the thiol to disulfides during the initial steps.

  • Scalability: The process relies on inexpensive reagents (NH₄SCN, Br₂, NaOH) and avoids noble metal catalysts.

Retrosynthetic Analysis & Mechanism

The synthesis proceeds through two distinct stages:

  • Electrophilic Cyclization: Reaction of the starting aminopyridine with nascent thiocyanogen (generated in situ from ammonium thiocyanate and bromine) to form 2-amino-5-methylthiazolo[4,5-b]pyridine.

  • Alkaline Hydrolysis: Base-mediated opening of the thiazole ring to release the thiolate, which is then protonated to the target thiol.

ReactionScheme SM 2-Amino-6-methylpyridine (Starting Material) Intermediate INTERMEDIATE: 2-amino-5-methyl- thiazolo[4,5-b]pyridine SM->Intermediate Electrophilic Cyclization Reagents1 NH4SCN, Br2 AcOH, <20°C Product TARGET: 2-Amino-6-methyl- pyridine-3-thiol Intermediate->Product Hydrolysis & Acidification Reagents2 20% NaOH Reflux, 6h

Figure 1: Mechanistic pathway utilizing the thiazole intermediate as a masked thiol.

Safety & Handling

  • Bromine (Br₂): Highly corrosive and toxic lachrymator. Handle only in a functioning fume hood. Use glass or Teflon equipment; avoid metals.

  • Thiols: The product has a characteristic stench. All waste streams must be treated with bleach (sodium hypochlorite) to oxidize sulfur residues before disposal.

  • Hydrogen Cyanide Risk: While low, acidification of thiocyanate waste can liberate HCN. Ensure waste streams are basic before disposal.

Detailed Synthesis Protocol

Phase 1: Formation of the Thiazolo[4,5-b]pyridine Intermediate

Reagents:

  • 2-Amino-6-methylpyridine (1.0 eq)

  • Ammonium Thiocyanate (or Sodium Thiocyanate) (3.3 eq)

  • Bromine (1.05 eq)

  • Glacial Acetic Acid (Solvent)[1]

Procedure:

  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 2-amino-6-methylpyridine (e.g., 68 g, 0.63 mol) in glacial acetic acid (500 mL).

  • Cooling: Cool the solution to 10–15°C using an ice/water bath.

  • Thiocyanate Addition: Add sodium thiocyanate (170 g, 2.1 mol) suspended in glacial acetic acid (570 mL). Note: The suspension may be thick; ensure vigorous stirring.

  • Bromination (Critical Step):

    • Prepare a solution of Bromine (30.5 mL, ~95 g) in glacial acetic acid (60 mL).

    • Add the bromine solution dropwise over 45–60 minutes.

    • Control: Maintain internal temperature below 20°C . Exotherms can lead to polymerization or over-bromination.

  • Reaction:

    • Stir at 10–15°C for 1 hour.

    • Remove the cooling bath and heat the mixture to 75–80°C for 30 minutes to drive the cyclization.

  • Isolation of Intermediate:

    • Filter the hot solution to remove inorganic salts (NaBr/NH4Br).

    • Concentrate the filtrate under reduced pressure to obtain the crude solid residue.

    • Optional Purification: Recrystallize from isopropyl alcohol/charcoal if high purity is required at this stage. (Target MP of intermediate: 150–160°C).[1]

Phase 2: Hydrolysis to the Thiol

Reagents:

  • Crude Thiazolo intermediate from Phase 1

  • Sodium Hydroxide (20% aqueous solution)[1]

  • Hydrochloric Acid (conc.) for acidification

Procedure:

  • Hydrolysis: Suspend the crude intermediate (e.g., 8 g scale) in 20% NaOH (120 mL).

  • Reflux: Heat to reflux (~100°C) for 6 hours . The solution should become cloudy but homogenous.

  • Workup:

    • Filter the hot solution to remove any insoluble impurities.

    • Acidification: Cool the filtrate to room temperature and carefully acidify with concentrated HCl to pH 5–6 . Caution: Evolution of H₂S or residual HCN is possible; perform in hood.

    • Evaporation: Evaporate the mixture to dryness under reduced pressure.

  • Extraction:

    • Extract the dry residue with hot ligroin (or hot ethyl acetate/ethanol mix if solubility is poor).

    • Filter the hot extract and allow it to cool.

  • Crystallization: The product, This compound , crystallizes upon cooling.

    • Yield: Typical isolated yields range from 55–70%.

    • Target Melting Point: 133–138°C.[1]

Process Flow & Troubleshooting

ProcessFlow cluster_QC Quality Control Checks Start Start: 2-Amino-6-methylpyridine + NaSCN in AcOH Bromination Add Br2 dropwise (Temp < 20°C) Start->Bromination Heating Heat to 80°C (30 min) Cyclization Complete Bromination->Heating Filtration1 Filter Salts & Concentrate Heating->Filtration1 Hydrolysis Reflux in 20% NaOH (6h) Ring Opening Filtration1->Hydrolysis Acidification Acidify to pH 5-6 Evaporate to Dryness Hydrolysis->Acidification Extraction Extract residue with Hot Ligroin Acidification->Extraction Final Crystallize Product (MP: 133-138°C) Extraction->Final QC1 Check Temp < 20°C during Br2 addition QC2 Ensure pH is acidic before extraction

Figure 2: Step-by-step process workflow with critical control points (QC).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Phase 1) Temperature > 20°C during bromination.Maintain strict temperature control. High temps cause polymerization.
Product is Discolored (Dark) Oxidation of thiol to disulfide.Perform hydrolysis and workup under Nitrogen/Argon atmosphere. Add trace sodium metabisulfite.
Incomplete Hydrolysis Reflux time too short or NaOH too dilute.Ensure full 6-hour reflux. Verify NaOH concentration is at least 20%.[1]
Low Solubility in Extraction Ligroin is too non-polar.Switch to Ethyl Acetate or a mix of EtOH/CHCl3 for extraction.

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the thiazole proton (if isolated) and the appearance of the thiol proton (often broad, exchangeable) and the characteristic pyridine ring protons (two doublets if 3,6-disubstituted, but here 2,3,6-substituted, so expect singlets or coupled doublets depending on resolution).

    • Key Shift: Methyl group at ~2.3 ppm.

  • Mass Spectrometry (ESI+): [M+H]⁺ = 141.04 (Calculated for C₆H₈N₂S).

  • Melting Point: Sharp melting point at 133–138°C indicates high purity. A wide range suggests disulfide contamination.

References

  • PrepChem. Synthesis of 2-amino-6-methyl-3-pyridinethiol. Retrieved from [Link]

  • Vertex Pharmaceuticals.Patent WO2007064883A2: Pyridyl inhibitors of influenza virus replication. (Contains analogous procedures for aminopyridine thiols).
  • Kaufmann, H. P.Process for the preparation of 2-aminobenzothiazoles. (Foundational chemistry for the thiocyanation/cyclization mechanism). Berichte der deutschen chemischen Gesellschaft, 67, 946 (1934).
  • Organic Syntheses. 2-Amino-6-methylbenzothiazole. Coll. Vol. 3, p. 76 (1955). (Validates the thiocyanation/bromination methodology). Retrieved from [Link]

Sources

Protocol for the Purification of 2-Amino-6-methylpyridine-3-thiol via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive, in-depth guide for the purification of 2-Amino-6-methylpyridine-3-thiol, a crucial heterocyclic building block in medicinal chemistry and drug development.[1] The protocol details a systematic approach to recrystallization, a fundamental technique for achieving high purity of solid compounds.[2] Emphasis is placed on the rationale behind procedural steps, from solvent selection to crystal isolation, to ensure a robust and reproducible methodology. This guide also includes critical safety information, troubleshooting advice, and a visual workflow to aid researchers in obtaining material of the highest possible quality for their downstream applications.

Introduction: The Imperative for Purity

This compound belongs to a class of substituted aminopyridines that are of significant interest in pharmaceutical research. Structural analogs have demonstrated a wide spectrum of biological activities, including potential applications as inhibitors of adenosine receptors for treating neurodegenerative diseases and as potassium channel openers.[1] The efficacy and safety of any synthesized active pharmaceutical ingredient (API) or intermediate are directly dependent on its purity profile. Impurities, which can arise from starting materials, byproducts, or degradation, can lead to altered biological activity, increased toxicity, and complications in downstream process development.[3]

Recrystallization is a powerful and widely used purification technique based on the principle of differential solubility.[4] An impure solid is dissolved in a hot solvent to create a saturated solution, which upon slow cooling, allows the desired compound to form highly organized, pure crystals, leaving impurities behind in the solution.[5] This document provides a detailed protocol grounded in the principles of physical organic chemistry to guide the scientist through the purification of this compound.

Foundational Knowledge: Compound Properties and Safety

A thorough understanding of the material's properties and hazards is a prerequisite for safe and effective handling.

2.1. Physicochemical Properties

Property2-Amino-6-methylpyridine (Precursor)This compound (Target)
Molecular Formula C₆H₈N₂C₆H₈N₂S
Molecular Weight 108.14 g/mol [6]140.21 g/mol
Appearance White to light yellow crystals or powder[7]Yellowish solid (typical for thiophenols)
Melting Point 40-44 °C[7][8]133-138 °C[9]
Boiling Point 208-209 °C[7]Not readily available; likely high
Sensitivity Hygroscopic; sensitive to air and light[10][11]Likely sensitive to air (oxidation) and moisture

2.2. Critical Safety and Handling (EHS)

Substituted aminopyridines are often toxic. The precursor, 2-amino-6-methylpyridine, is classified as toxic if swallowed and fatal in contact with skin.[6][10][12] It also causes skin and serious eye irritation and may cause respiratory irritation.[6][11]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Inert Atmosphere: The thiol group (-SH) is susceptible to oxidation, which can form disulfide impurities. While not always strictly necessary for recrystallization, handling the compound under an inert atmosphere (e.g., nitrogen or argon) can improve purity and prevent degradation, especially during prolonged heating.[11] The precursor is known to be air and moisture sensitive.[10]

  • Waste Disposal: Dispose of all chemical waste, including filtrate and contaminated materials, according to institutional and local regulations. Given the toxicity, this waste must be treated as hazardous.[12]

The Recrystallization Workflow: A Step-by-Step Protocol

The success of recrystallization hinges on the selection of an appropriate solvent. The ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

3.1. Part 1: Strategic Solvent Selection

Given the compound's structure (an amino group, a thiol group, and a pyridine ring), it possesses both polar and non-polar characteristics. A systematic screening of solvents is the most empirical and reliable approach. A synthesis procedure for the target compound mentions extraction with hot ligroin, suggesting that non-polar solvents are a good starting point.[9] A related precursor is recrystallized from isopropyl alcohol.[9]

Solvent Screening Protocol:

  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidates for initial screening include: Isopropanol, Ethanol, Toluene, Hexanes, Ethyl Acetate, and an Acetone/Water mixture.

  • A suitable solvent will not dissolve the compound at room temperature.

  • Heat the test tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[2]

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.[13]

  • The optimal solvent is one that yields a large quantity of crystalline precipitate upon cooling.

Data Interpretation for Solvent Selection:

Solvent SystemExpected Solubility (Hot)Expected Solubility (Cold)Rationale & Causality
Isopropanol/Ethanol HighModerate to LowThe polar hydroxyl group interacts with the amino and pyridine functionalities. Good for moderately polar compounds.
Toluene HighLowThe aromatic nature of toluene interacts well with the pyridine ring, while its non-polar character reduces solubility upon cooling.
Hexanes/Ligroin Low to ModerateVery LowThese non-polar solvents are unlikely to dissolve the compound well, even when hot, unless used in a two-solvent system.[9]
Ethyl Acetate HighModerate to LowA solvent of intermediate polarity that can often provide a good balance of solubility.
Mixed Solvents (e.g., Toluene/Hexanes or Ethanol/Water) HighVery LowUsed when no single solvent is ideal. The compound is dissolved in the "good" solvent (e.g., Toluene) and then the "poor" solvent (e.g., Hexanes) is added until turbidity appears, which is then cleared by adding a drop of the hot good solvent.[2]

3.2. Part 2: The Purification Protocol

The following is a detailed, self-validating protocol for the recrystallization process.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_main Recrystallization Process cluster_analysis Validation A Weigh Crude Compound B Select Appropriate Solvent & Glassware A->B C Dissolve in Minimum Hot Solvent B->C D Add Activated Carbon (if colored) C->D Is solution colored? E Perform Hot Gravity Filtration C->E No D->E Yes F Cool Solution Slowly (Induce Crystallization if needed) E->F G Isolate Crystals via Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Crystals Under Vacuum H->I J Determine Yield & Purity (MP, NMR, etc.) I->J

Caption: Workflow for the purification of this compound.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[14] Causality: Using the minimum amount of solvent is critical for maximizing the yield upon cooling.[5]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated carbon.[4] Boil the solution for a few minutes. Causality: Activated carbon has a high surface area that adsorbs colored, high-molecular-weight impurities.[14]

  • Hot Gravity Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. Causality: Pre-heating prevents premature crystallization of the product in the funnel, which would decrease the yield.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[13] Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively incorporate into the growing crystal lattice.[4]

  • Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[5] Causality: Using cold solvent minimizes the loss of the purified product, which has some solubility in the solvent.

  • Drying: Allow the crystals to dry on the filter by pulling air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.[4]

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase concentration and re-cool.- Scratch the inside of the flask with a glass rod at the solution's surface.- Add a "seed" crystal of the pure compound to induce crystallization.[13]
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Consider a different solvent with a lower boiling point.[14]
Low Recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with room temperature solvent.- Concentrate the filtrate and cool to obtain a second crop of crystals.- Ensure all glassware for hot filtration is properly pre-heated.- Always wash crystals with ice-cold solvent.[5]
Impure Product (Poor MP) - The solution was cooled too quickly.- Inappropriate solvent choice.- Re-recrystallize the product, ensuring slow, undisturbed cooling.- Re-evaluate the solvent selection; a different solvent or a two-solvent system may be necessary.

References

  • JoVE. Recrystallization, Filtration and Melting Point. [Link]

  • Google Patents.
  • Chemistry LibreTexts. Recrystallization. [Link]

  • University of Toronto Scarborough. Recrystallization - Single Solvent. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • Professor Dave Explains. Recrystallization. [Link]

  • National Center for Biotechnology Information. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. [Link]

  • PrepChem.com. Synthesis of 2-amino-6-methylpyridine. [Link]

  • Loba Chemie. 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • Organic Syntheses. 3-aminopyridine. [Link]

  • A1 Quality Chemicals. 2-amino-6-methylpyridine SAFETY DATA SHEET. [Link]

  • National Center for Biotechnology Information. Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. [Link]

  • MDPI. Therapies from Thiopeptides. [Link]

  • Journal of Agricultural and Food Chemistry. Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]

  • ResearchGate. Typical examples of impurities observed in synthesized peptides. [Link]

  • American Chemical Society. Accelerated Reduction and Solubilization of Elemental Sulfur By 1,2-Aminothiols. [Link]

  • National Center for Biotechnology Information. 2-Amino-6-methylpyridine. [Link]

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Application Notes and Protocols for 2-Amino-6-methylpyridine-3-thiol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of 2-amino-6-methylpyridine-3-thiol as a pivotal intermediate in pharmaceutical research and development. The unique structural arrangement of an amino group, a thiol moiety, and a methyl group on the pyridine scaffold endows this compound with versatile reactivity, making it a valuable building block for the synthesis of complex heterocyclic systems, particularly thienopyridines, which are prominent in many biologically active compounds. This guide details a robust synthesis protocol for the intermediate itself, explores its application in the construction of key pharmaceutical precursors with the synthesis of an Olanzapine intermediate as a case study, and provides essential data on its properties and handling.

Introduction: The Strategic Importance of this compound

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals due to their ability to present functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Among these, the pyridine scaffold is a recurring motif in numerous approved drugs. The introduction of amino and thiol groups onto this ring system, as seen in this compound, creates a bifunctional intermediate with significant potential for constructing more complex, fused heterocyclic systems.

The primary utility of this intermediate lies in its capacity to undergo cyclization reactions to form thienopyridines. The thienopyridine core is a key pharmacophore in several blockbuster drugs, most notably antiplatelet agents that act as P2Y12 receptor antagonists[1]. The amino group at the 2-position and the thiol group at the 3-position are perfectly poised for the construction of a fused thiophene ring, a common strategy in medicinal chemistry to explore new chemical space and modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

This guide will provide the necessary protocols and scientific rationale to empower researchers to effectively synthesize and utilize this compound in their drug discovery programs.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 33761-31-8[2]
Molecular Formula C₆H₈N₂S[2]
Molecular Weight 140.21 g/mol [2]
Appearance Not explicitly stated, likely a solid
Melting Point 133-138 °C[3]
Solubility Soluble in hot ligroin[3]

Safety and Handling:

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A lab coat should be worn at all times.

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Synthesis Protocol: this compound

The synthesis of this compound is achieved through a two-step process starting from the readily available 2-amino-6-methylpyridine. This protocol is adapted from established literature procedures[3].

Step 1: Synthesis of 2-Amino-5-methylthiazolo[4,5-b]pyridine

This initial step involves the formation of a fused thiazole ring, which is subsequently hydrolyzed to yield the desired thiol.

Materials:

  • 2-Amino-6-methylpyridine (68 g, 0.63 mole)

  • Glacial Acetic Acid (~1070 ml)

  • Sodium Thiocyanate (170.2 g, 2.1 moles)

  • Bromine (30.5 ml)

  • Isopropyl Alcohol

  • Activated Charcoal

Procedure:

  • In a suitable reaction vessel, dissolve 68 g of 2-amino-6-methylpyridine in approximately 500 ml of glacial acetic acid. Cool the solution to 10-15 °C using an ice bath.

  • In a separate beaker, suspend 170.2 g of sodium thiocyanate in about 570 ml of glacial acetic acid.

  • Add the sodium thiocyanate suspension to the cooled solution of 2-amino-6-methylpyridine.

  • Prepare a solution of 30.5 ml of bromine in approximately 60 ml of glacial acetic acid. Add this bromine solution dropwise to the reaction mixture while maintaining the temperature between 10-15 °C.

  • After the addition is complete, stir the mixture at 10-15 °C for 1 hour.

  • Increase the temperature to 75-80 °C and stir for an additional 30 minutes.

  • Filter the hot solution to remove any insoluble materials.

  • Remove the solvent from the filtrate under reduced pressure.

  • Recrystallize the resulting residue from isopropyl alcohol containing activated charcoal to obtain 2-amino-5-methylthiazolo[4,5-b]pyridine. The expected melting point of the product is 150-160 °C[3].

Step 2: Hydrolysis to this compound

Materials:

  • 2-Amino-5-methylthiazolo[4,5-b]pyridine (8 g)

  • 20% Aqueous Sodium Hydroxide Solution (120 ml)

  • Ligroin

Procedure:

  • Reflux 8 g of 2-amino-5-methylthiazolo[4,5-b]pyridine in 120 ml of 20% aqueous sodium hydroxide solution for 6 hours.

  • Filter the resulting cloudy solution.

  • Acidify the filtrate and reduce it to dryness.

  • Extract the residue with hot ligroin to yield this compound. The expected melting point is 133-138 °C[3].

Causality Behind Experimental Choices:

  • The use of sodium thiocyanate and bromine in acetic acid is a classic method for the thiocyanation of an aromatic amine. The reaction proceeds via an electrophilic substitution mechanism.

  • The subsequent hydrolysis of the thiazolo[4,5-b]pyridine intermediate under strong basic conditions cleaves the thiazole ring to unmask the thiol group.

  • The choice of ligroin for the final extraction is based on the solubility of the product and allows for its separation from inorganic salts formed during acidification and drying.

Application in Pharmaceutical Synthesis: A Case Study of an Olanzapine Intermediate

While direct examples of the use of this compound in the synthesis of a specific marketed drug are not readily found in publicly available literature, its structural features strongly suggest its utility in synthesizing thienopyridine analogues of known drugs. A prominent example of a drug with a thieno-fused heterocyclic core is Olanzapine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder[3].

The synthesis of Olanzapine commonly proceeds through the key intermediate 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile[4]. The formation of this intermediate involves a nucleophilic aromatic substitution reaction between a 2-aminothiophene derivative and an o-halonitrobenzene. This reaction is directly analogous to how this compound would be expected to react, leading to the formation of a thienopyridine scaffold.

Protocol for the Synthesis of an Analogous Olanzapine Intermediate

This protocol describes the synthesis of 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile, illustrating the type of transformation for which this compound would be a valuable intermediate[5].

Materials:

  • 2-Amino-5-methylthiophene-3-carbonitrile

  • o-Fluoronitrobenzene

  • Sodium Hydride (NaH)

  • Anhydrous Solvent (e.g., DMF or THF)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2-amino-5-methylthiophene-3-carbonitrile in the anhydrous solvent.

  • Cool the solution in an ice bath and add sodium hydride portion-wise. The sodium hydride acts as a base to deprotonate the amino group, forming a more nucleophilic species.

  • After the addition of sodium hydride is complete, allow the mixture to stir at room temperature for a short period.

  • Add a solution of o-fluoronitrobenzene in the anhydrous solvent dropwise to the reaction mixture.

  • After the addition is complete, the reaction is typically heated to facilitate the nucleophilic aromatic substitution. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile.

This key intermediate is then further elaborated through reduction of the nitro group and subsequent cyclization to form the core structure of Olanzapine[3][6]. The substitution of 2-amino-5-methylthiophene-3-carbonitrile with this compound in a similar reaction sequence would lead to the formation of a thieno[2,3-b]pyridine scaffold, a highly sought-after structure in medicinal chemistry.

Analytical Characterization

The identity and purity of this compound and its downstream products should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, S-H, and C=N.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Visualizations

Synthesis of this compound

G cluster_0 Step 1: Formation of Thiazolo[4,5-b]pyridine cluster_1 Step 2: Hydrolysis A 2-Amino-6-methylpyridine C 2-Amino-5-methylthiazolo[4,5-b]pyridine A->C Thiocyanation & Cyclization B NaSCN, Br2 Glacial Acetic Acid D 2-Amino-5-methylthiazolo[4,5-b]pyridine F This compound D->F Ring Opening E 20% NaOH (aq) Reflux

Caption: Synthetic pathway to this compound.

Application in the Synthesis of a Thienopyridine Scaffold

G cluster_0 Nucleophilic Aromatic Substitution cluster_1 Further Elaboration A This compound C Thieno[2,3-b]pyridine Intermediate A->C SNAr Reaction B o-Fluoronitrobenzene Base (e.g., NaH) D Thieno[2,3-b]pyridine Intermediate F Pharmaceutical Scaffold (e.g., Olanzapine Analogue) D->F Multi-step E Reduction & Cyclization

Caption: General scheme for thienopyridine synthesis.

References

  • PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]

  • Quick Company. (n.d.). A One Pot Process For The Preparation Of Olanzapine Intermediate. Retrieved from [Link]

  • U.S. Patent No. 7,863,442 B2. (2011). Processes for the synthesis of olanzapine. Google Patents.
  • International Publication No. WO 2007/096895 A1. (2007). Preparation of anhydrous olanzapine of form-1. Google Patents.
  • Alkali Metals Limited. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). 2-Amino-3-bromo-6-methylpyridine: A Crucial Intermediate for Drug Discovery and Synthesis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. Retrieved from [Link]

  • Chinese Patent No. CN102276526B. (2013). Synthesis method of 2-amino pyridine compounds. Google Patents.
  • MDPI. (2017). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 22(10), 1599. Retrieved from [Link]

  • Chinese Patent No. CN102225941A. (2011). Preparation method of antipsychotic drug olanzapine. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Management of 2-Amino-6-methylpyridine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent Killer" in Your Flask

As researchers, we often treat thiols as "just another functional group," but 2-Amino-6-methylpyridine-3-thiol (AMPT) presents a unique stability challenge. Unlike simple alkyl thiols, the aminopyridine scaffold creates an electronic environment that significantly lowers the oxidation potential of the sulfur atom.

The 2-amino group acts as a strong electron donor (via resonance), increasing the electron density at the C3 position. This makes the thiol proton less acidic but the sulfur atom significantly more nucleophilic and prone to radical formation. The result? A rapid, often unnoticed conversion into the disulfide dimer , which precipitates out of solution or silently ruins stoichiometric coupling reactions.

This guide is designed to move you from "hoping it works" to "guaranteeing it works."

Module 1: The Mechanism of Failure

To prevent oxidation, you must understand how it happens. The oxidation of AMPT is not random; it follows a specific pathway accelerated by base , trace metals , and oxidizing solvents .

The Oxidation Cycle

The following diagram illustrates the pathway from the active monomer to the inactive dimer. Note that DMSO (often used as a universal solvent) acts as an oxidant in this system.

OxidationCycle Thiol Active Thiol (Monomer) (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation (Fast in basic media) Radical Thiyl Radical (R-S•) Thiolate->Radical 1e⁻ Oxidation Disulfide Inactive Disulfide (Dimer) (R-S-S-R) Radical->Disulfide Dimerization Disulfide->Thiol Rescue (TCEP/DTT) Base Base / pH > 7 Base->Thiol Accelerates Oxidant O₂ / DMSO / Metals Oxidant->Thiolate Catalyzes

Figure 1: The oxidative pathway of AMPT. Note that the thiolate anion is the primary species susceptible to oxidation.

Module 2: Storage & Handling Protocols

The following protocols are non-negotiable for maintaining purity >98%.

Solvent Selection (The DMSO Trap)

Never store AMPT in DMSO. Dimethyl sulfoxide (DMSO) is not inert; it is a mild oxidant. The mechanism involves the formation of a sulfonium intermediate that transfers oxygen to the thiol, generating the disulfide and dimethyl sulfide (DMS).

SolventCompatibilityNotes
DMSO CRITICAL FAIL Oxidizes thiols to disulfides within hours/days.
DMF / DMA ⚠️ CAUTION Use anhydrous, degassed grade only.
Methanol/Ethanol GOOD Good solubility, but must be degassed to remove dissolved O₂.
Water (Acidic) EXCELLENT Stable as the HCl salt (pH < 4). Oxidation is slow at low pH.
The "Degassing" Standard

Dissolved oxygen is the primary oxidant. Before dissolving AMPT, you must remove O₂ from your solvent.

  • Method A (Gold Standard): Freeze-Pump-Thaw (3 cycles).

  • Method B (Routine): Sparging with Argon (not Nitrogen) for 15 minutes. Argon is heavier than air and provides a better "blanket" in the flask.

Additive Strategy

If your experiment tolerates it, always include a reducing agent.

  • For Storage/Stock Solutions: Add 1–5 mM DTT (Dithiothreitol) .

  • For Reaction Mixtures: Add TCEP (Tris(2-carboxyethyl)phosphine) .

    • Why TCEP? Unlike DTT, TCEP is effective at acidic/neutral pH and does not contain thiols itself, meaning it won't compete in S-alkylation reactions.

Module 3: Troubleshooting & Rescue Operations

If your material has turned into a yellow, insoluble solid or shows split NMR peaks, it has oxidized. Do not throw it away. The disulfide bond is reversible.

Protocol: Rescuing Oxidized Material

Use this workflow to regenerate the active monomer.[1]

RescueWorkflow Start Oxidized Material (Insoluble/Impure) Check Is it for immediate reaction? Start->Check InSitu In-Situ Reduction Check->InSitu Yes Isolation Bulk Purification Check->Isolation No (Need pure solid) AddTCEP Add 1.2 eq TCEP Solvent: Water/MeOH (1:1) InSitu->AddTCEP Proceed Proceed with Reaction (No purification needed) AddTCEP->Proceed ZnRed Zinc/Acetic Acid Reduction (Classic Method) Isolation->ZnRed Filter Filter excess Zn ZnRed->Filter Evap Evaporate & Recrystallize (under Argon) Filter->Evap

Figure 2: Decision tree for recovering oxidized AMPT.

Frequently Asked Questions (FAQ)

Q1: My 1H NMR shows a complex set of split peaks in the aromatic region. Is my compound degrading? A: Likely, yes. This splitting is characteristic of the disulfide dimer . The dimer is not symmetric in all conformations, often leading to broadening or splitting of the pyridine protons.

  • Test: Add a drop of D2O with TCEP or DTT to your NMR tube. If the spectrum simplifies back to the monomer, it was just oxidation.

Q2: Can I use the hydrochloride salt instead of the free base? A: Yes, and you should. The HCl salt of this compound is significantly more stable than the free base. The protonation of the pyridine nitrogen and the amino group reduces the electron density of the ring, making the sulfur less nucleophilic and less prone to oxidation. Store it as the salt; neutralize only immediately before use.

Q3: I am running a nucleophilic substitution (SNAr). Why is the yield low? A: If you are using a base (like K₂CO₃) to deprotonate the thiol, you are accelerating dimerization.

  • Fix: Degas all solvents thoroughly. Add the base last , or use a "one-pot" reduction-alkylation protocol where TCEP is present during the addition of the electrophile.

Q4: Why does the solution turn yellow/orange over time? A: Pure thiols are often colorless. A yellowing indicates the formation of disulfides or, in worse cases, sulfenic acids (R-S-OH). If it turns dark orange/brown, you may have trace copper contamination catalyzing the oxidation. Add EDTA to chelate trace metals.

References

  • Synthesis and Stability of Aminopyridine Thiols Source: PrepChem (Adapted from US Patent 2,892,841 & 4,628,097). Context: Describes the synthesis via thiocyanate and hydrolysis, noting the sensitivity of the intermediate. URL:[Link]

  • DMSO as a Mild Oxidant for Thiols Source: Organic Chemistry Portal. Context: Details the mechanism of DMSO-mediated oxidation of thiols to disulfides, explaining why DMSO is incompatible with storage. URL:[Link]

  • Handling of Pyridine Thiols (Safety & Stability) Source: Loba Chemie Safety Data Sheet (MSDS). Context: Provides physical property data and general stability warnings for 2-amino-6-methylpyridine derivatives. URL:[Link]

  • Reductive Cleavage of Disulfides Source: National Institutes of Health (PubMed / PMC). Context: Discusses the kinetics of disulfide bond cleavage using TCEP and DTT in biological and chemical contexts. URL:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Amino-6-methylpyridine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Amino-6-methylpyridine-3-thiol. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. My objective is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your process effectively. The synthesis of this molecule, while seemingly straightforward, presents unique challenges in a scale-up environment, particularly concerning reaction control, impurity management, and product stability.

Overview of Synthetic Strategies

The successful scale-up of this compound hinges on a robust and well-understood synthetic route. While several pathways can be envisioned, the most commonly cited laboratory-scale method proceeds from 2-Amino-6-methylpyridine through a thiazolo[4,5-b]pyridine intermediate, which is subsequently hydrolyzed.[1] An alternative, multi-step approach involves the functionalization of the pyridine ring via nitration and chlorination, followed by reduction and thiolation. Each route carries its own set of challenges that become more pronounced at a larger scale.

Workflow for Common Synthetic Route

cluster_0 Route 1: Thiazolo[4,5-b]pyridine Intermediate cluster_1 Route 2: Chloro-Nitro Pyridine Intermediate A 2-Amino-6-methylpyridine B Thiocyanation & Cyclization A->B C 2-Amino-5-methylthiazolo[4,5-b]pyridine B->C D Basic Hydrolysis (e.g., NaOH) C->D E Crude Product D->E F Acidification & Purification E->F G This compound F->G H 2-Amino-6-methylpyridine I Nitration (HNO3/H2SO4) H->I J 2-Amino-6-methyl-3-nitropyridine I->J K Sandmeyer Reaction (NaNO2, HCl, CuCl) J->K L 2-Chloro-6-methyl-3-nitropyridine K->L M Reduction (e.g., Fe/HCl, H2/Pd-C) L->M N 3-Amino-2-chloro-6-methylpyridine M->N O Thiolation (e.g., NaSH) N->O P This compound O->P

Caption: Common synthetic routes to this compound.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during the synthesis. The answers are framed to help you diagnose the root cause and implement effective solutions.

Question 1: My reaction yield is consistently low after the hydrolysis step (Route 1). What are the likely causes?

Answer: Low yield is a common complaint when scaling this process. Let's break down the potential culprits in the hydrolysis and workup stages:

  • Incomplete Hydrolysis: The hydrolysis of the thiazolo[4,5-b]pyridine intermediate requires vigorous conditions (e.g., refluxing in 20% NaOH for 6 hours).[1] At scale, inefficient heat transfer can lead to lower internal temperatures and incomplete reaction.

    • Solution: Ensure your reactor's heating system is adequate and that agitation is sufficient to maintain a homogenous temperature throughout the reaction mass. Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, TLC) until the starting material is fully consumed.

  • Product Degradation: The target molecule contains both an amino group and a thiol. Under harsh basic conditions and high temperatures, side reactions can occur. The thiol is also susceptible to oxidation.

    • Solution: While vigorous conditions are necessary, prolonged reaction times beyond what is required for complete conversion should be avoided. After hydrolysis, it is critical to work up the reaction under an inert atmosphere (e.g., nitrogen or argon blanket) to minimize oxidation of the resulting thiolate.

  • Losses during Work-up: The acidification step is critical. The product precipitates upon acidification of the filtered, basic solution.[1]

    • Poor pH Control: If the pH is too low, the amino group will be protonated, potentially increasing solubility in the aqueous phase and leading to losses. If the pH is not low enough, precipitation will be incomplete.

    • Solution: Perform a lab-scale study to determine the optimal pH for maximum precipitation. During scale-up, add the acid slowly with good agitation and use a calibrated pH probe to avoid overshooting the target pH. Cooling the mixture during acidification can also enhance precipitation and recovery.

  • Extraction Losses: The protocol mentions extracting the final residue with hot ligroin.[1] The solubility of your product in the chosen solvent might be a limiting factor.

    • Solution: Ensure the ligroin is sufficiently hot and that the volume used is adequate for the batch size. You may need to perform multiple extractions to ensure complete recovery from the residue. Consider evaluating alternative solvents that may offer better solubility or a more favorable safety profile than ligroin.

Question 2: I'm observing a significant amount of a dark, tarry byproduct, especially during the initial thiocyanation/cyclization step. How can I prevent this?

Answer: The formation of dark, insoluble materials is often due to uncontrolled side reactions or polymerization. The initial step involving bromine and sodium thiocyanate in glacial acetic acid is highly exothermic and requires strict control.[1]

  • Causality: The reaction generates reactive intermediates. Poor temperature control can lead to over-bromination of the electron-rich aminopyridine ring or polymerization of thiocyanate species.

  • Self-Validating Protocol:

    • Strict Temperature Control: The procedure specifies cooling to 10-15°C before and during the bromine addition.[1] On a large scale, this requires a reactor with efficient cooling capacity. The addition of bromine must be done slowly and sub-surface to ensure rapid dispersion and prevent localized temperature spikes.

    • Reagent Quality: Ensure the 2-amino-6-methylpyridine is of high purity. Impurities can initiate side reactions. The starting material is known to be hygroscopic and sensitive to air and light, which can affect its quality.[2][3]

    • Inert Atmosphere: While not always specified in lab procedures, running reactions involving reactive intermediates under a nitrogen atmosphere can prevent oxidative side reactions that contribute to color formation.

Question 3: My final product purity is poor. TLC and HPLC show multiple spots, including one that I suspect is a disulfide. How can I minimize these impurities?

Answer: Impurity formation is a critical challenge, and the disulfide is the most common and predictable impurity for a thiol.

  • Disulfide Formation: The thiol group (-SH) is readily oxidized to a disulfide (-S-S-), particularly in the presence of air (oxygen), especially under neutral or basic conditions.

    • Mechanism: 2 R-SH + [O] → R-S-S-R + H₂O

    • Prevention: The most effective strategy is to maintain an inert atmosphere (N₂ or Ar) throughout the work-up, purification, and drying stages. Use degassed solvents for extraction and recrystallization. The addition of a small amount of a reducing agent, like sodium bisulfite, to the aqueous phase during workup can sometimes help, but this should be tested at a small scale first.

  • Other Impurities: These can arise from incomplete reactions or side reactions as discussed above. Isomeric impurities can also be a problem if using a nitration route.[4]

    • Purification Strategy: The cited method uses extraction with hot ligroin.[1] This is essentially a crude purification. For higher purity, a recrystallization from a suitable solvent system is necessary. You may need to screen various solvents (e.g., toluene, ethyl acetate/heptane mixtures, isopropanol) to find one that effectively separates the desired product from the disulfide and other impurities. Column chromatography is generally not ideal for large-scale purification of sulfur compounds due to potential streaking and the large solvent volumes required.

Question 4: How should I handle the safety aspects of this synthesis during scale-up, particularly concerning the reagents and byproducts?

Answer: Safety is paramount. Several components of this synthesis are hazardous.

  • 2-Amino-6-methylpyridine (Starting Material): This compound is toxic if swallowed and fatal in contact with skin.[2][3][5] It also causes skin and eye irritation.[3]

    • Handling: Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Handle in a well-ventilated area or a fume hood.

  • Bromine: Acutely toxic, corrosive, and a strong oxidizing agent.

    • Handling: Use in a dedicated fume hood. Have a bromine spill kit (containing sodium thiosulfate solution) readily available.

  • Sodium Hydroxide (High Concentration): Highly corrosive.

    • Handling: The hydrolysis step generates significant heat upon quenching/acidification. Ensure slow addition of acid to the basic solution in a vessel rated for the temperature and pressure changes.

  • Hydrogen Sulfide (H₂S): While not used directly in Route 1, the acidification of any sulfide-containing waste streams can liberate highly toxic and flammable H₂S gas. If using Route 2 with NaSH, this is a major concern.[6]

    • Mitigation: All work-ups involving acidification of sulfur-containing mixtures should be done in a well-ventilated fume hood. Waste should be quenched with an oxidizing agent like sodium hypochlorite (bleach) before disposal to neutralize residual sulfides.

Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes for the 2-amino-6-methylpyridine starting material? A: The starting material should have a purity of >98% (by GC). Key attributes to check are moisture content (as it is hygroscopic[3]) and the absence of isomeric impurities. The material should be a white to light yellow solid. Darker colors may indicate degradation.

Q: Which analytical techniques are best for monitoring this process? A: A combination of techniques is ideal.

  • TLC: Excellent for quick, qualitative checks of reaction progress at the reactor side.

  • HPLC: The preferred method for quantitative analysis. A reverse-phase method can typically resolve the starting material, intermediate, final product, and the disulfide byproduct.

  • GC: Useful for checking the purity of the starting material and other volatile intermediates.

  • NMR: Essential for structural confirmation of the final product and key intermediates.

Q: How should the final product, this compound, be stored? A: Due to its sensitivity to oxidation, the product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It should be kept in a cool, dark place.

Key Process Parameters & Data

ParameterLaboratory Scale Value[1]Scale-Up Considerations
Thiocyanation Temp. 10-15°C, then 75-80°CRequires a reactor with excellent heating and cooling capabilities. Sub-surface addition of bromine is recommended.
Hydrolysis Conditions 20% aq. NaOH, reflux, 6 hrsEnsure efficient agitation and heat transfer to maintain reflux. Monitor for completion to avoid degradation from prolonged heating.
Purification Solvent Hot LigroinLigroin is highly flammable. Consider alternative, higher flashpoint solvents. Recrystallization may be needed for high purity.
Typical M.P. 133-138°CA broad melting range can indicate impurities. The disulfide byproduct will likely alter the melting point.

Detailed Experimental Protocols (Adapted for Scale-Up)

Protocol 1: Synthesis of 2-Amino-5-methylthiazolo[4,5-b]pyridine

This protocol is adapted for a 1 kg scale from the literature.[1] All operations should be conducted in a suitable glass-lined reactor.

  • Reactor Setup: Charge the reactor with 2-Amino-6-methylpyridine (1.0 kg, 9.25 mol) and glacial acetic acid (7.5 L). Begin agitation and cool the vessel to 10-15°C.

  • Thiocyanate Addition: In a separate vessel, carefully prepare a suspension of sodium thiocyanate (2.6 kg, 32.1 mol) in glacial acetic acid (8.5 L). Transfer this suspension to the reactor while maintaining the internal temperature at 10-15°C.

  • Bromine Addition (CRITICAL STEP): Prepare a solution of bromine (475 mL, 9.25 mol) in glacial acetic acid (1.0 L). Add this bromine solution dropwise via an addition funnel or pump to the reactor over 2-3 hours. Crucially, ensure the internal temperature does not exceed 15°C. An exotherm will be observed.

  • Reaction: After the bromine addition is complete, stir the mixture at 10-15°C for an additional hour. Then, slowly heat the reactor to 75-80°C and hold for 30 minutes.

  • Isolation: Cool the reaction mixture to room temperature. Filter the solids and wash the cake with a small amount of cold acetic acid. Concentrate the filtrate under reduced pressure to obtain a residue.

  • Recrystallization: Recrystallize the residue from isopropyl alcohol, potentially with a charcoal treatment to remove colored impurities, to yield the intermediate.

Protocol 2: Hydrolysis to this compound
  • Reactor Setup: Charge the reactor with the intermediate from the previous step (e.g., 100 g, 0.56 mol) and 20% aqueous sodium hydroxide (1.5 L).

  • Inerting: Purge the reactor headspace with nitrogen and maintain a gentle nitrogen blanket throughout the reaction and work-up.

  • Hydrolysis: Heat the mixture to reflux (approx. 105-110°C) with vigorous agitation. Hold at reflux for at least 6 hours, monitoring for completion by HPLC.

  • Work-up: Cool the cloudy solution to room temperature and filter to remove any insoluble material.

  • Precipitation (CRITICAL STEP): Transfer the filtrate to a separate vessel equipped with good agitation, a pH probe, and cooling. Cool the solution to 0-5°C. Slowly add concentrated hydrochloric acid to adjust the pH to the predetermined optimum (typically pH 6-7). The product will precipitate as a solid.

  • Isolation & Drying: Filter the solid product, wash the cake with cold, deoxygenated water, and then with a non-polar solvent like heptane. Dry the product under vacuum at a moderate temperature (<50°C) until a constant weight is achieved.

Impurity Formation Pathway Diagram

cluster_legend Legend Product This compound (R-SH) Disulfide Disulfide Impurity (R-S-S-R) Product->Disulfide  Air (O2)  (Work-up/Storage) SM Unreacted Thiazolo Intermediate SM->Product Incomplete Hydrolysis Polymer Tarry Byproducts SM_start 2-Amino-6-methylpyridine SM_start->Polymer  Poor Temp. Control  (Bromination) L1 Desired Product L2 Common Impurity

Caption: Key impurity formation pathways in the synthesis.

References

  • PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-amino-6-methylpyridine and steric hindrance. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Retrieved from [Link]

  • Google Patents. (1986). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Google Patents. (2017). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Loba Chemie. (2016). 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubMed Central (PMC). (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Multi-component synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. Retrieved from [Link]

  • ResearchGate. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • National Institutes of Health (NIH). (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Retrieved from [Link]

  • Google Patents. (2006). RU2288169C2 - Sodium hydrosulfide production process.
  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. Retrieved from [Link]

  • Chad's Prep. (2018). Nomenclature, Synthesis, and Reactions of Thiols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Thiobenzophenone. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

  • MDPI. (2023). Therapies from Thiopeptides. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of sodium sulfide. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium hydrosulfide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Reactions of thiols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. Retrieved from [Link]

  • SpringerLink. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • AusIMM. (n.d.). Sodium Hydrosulfide Handbook. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects in 2-Amino-6-methylpyridine-3-thiol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Amino-6-methylpyridine-3-thiol. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this important heterocyclic intermediate. We will delve into the critical role of solvent selection, providing not just protocols but the underlying chemical principles to empower you to troubleshoot and optimize your reaction effectively.

Core Principles: The "Why" Behind Solvent Selection

The synthesis of this compound, like many functionalized aminothiols, is often achieved through a variation of the Gewald multicomponent reaction.[1][2] This reaction class is exceptionally powerful for building complex heterocyclic scaffolds in a single step. However, its success is profoundly influenced by the reaction environment, particularly the solvent.

The reaction typically proceeds through three key stages:

  • Knoevenagel-Cope Condensation: An initial condensation between a carbonyl compound and an active methylene nitrile.

  • Sulfur Addition: Nucleophilic attack by the intermediate carbanion on elemental sulfur (S₈).

  • Cyclization & Tautomerization: Intramolecular attack of the sulfur anion onto the nitrile group, followed by tautomerization to form the stable aromatic 2-aminothiophene (or in our case, pyridine-thiol) ring.[3][4]

The solvent's role is not passive; it actively participates by:

  • Solubilizing Reactants: Elemental sulfur is notoriously insoluble in many organic solvents. Effective solubilization is paramount for the reaction to proceed.[5][6]

  • Mediating Base Catalysis: The base catalyst (often a secondary or tertiary amine) used to promote the initial condensation is highly influenced by the solvent's polarity.

  • Stabilizing Intermediates: The charged intermediates formed during the reaction are stabilized to varying degrees by different solvents, affecting reaction rates and potentially opening pathways to side products.

  • Controlling Temperature: The solvent's boiling point dictates the accessible temperature range for the reaction, which is crucial for overcoming activation barriers without promoting decomposition.

Proposed Reaction Mechanism

Below is a plausible mechanism for the synthesis, illustrating the critical steps where solvent effects are most pronounced.

Gewald_Mechanism Start Reactants: Acetaldehyde, Malononitrile, Sulfur (S8), 2-Aminopyridine Precursor Step1 Knoevenagel-Cope Condensation Start->Step1 Base Catalyst (e.g., Morpholine) Intermediate1 α,β-Unsaturated Nitrile (Stable Intermediate) Step1->Intermediate1 Step2 Sulfur Addition (Rate-limiting) Intermediate1->Step2 Solvent-Dependent Sulfur Solubility Intermediate2 Polysulfide Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 Cyclized Imine (Tautomer Precursor) Step3->Intermediate3 Step4 Aromatization (Tautomerization) Intermediate3->Step4 Product This compound Step4->Product

Caption: Plausible Gewald-type reaction pathway for pyridine-thiol synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is very low (<30%). What is the most likely solvent-related cause?

Answer: Low yield is the most common complaint and is frequently tied to poor solubility of elemental sulfur.

  • Primary Cause: You may be using a non-polar or aprotic solvent like toluene, hexane, or dioxane. While these can work, they are poor solvents for sulfur, leading to a heterogeneous mixture where the reaction is incredibly slow. The second version of the Gewald reaction is typically performed in polar solvents like methanol, ethanol, or DMF at around 50 °C.[2]

  • Troubleshooting Steps:

    • Switch to a Polar, Protic Solvent: Ethanol is often the best starting point. It strikes an excellent balance between sulfur solubility, a suitable boiling point for gentle heating (40-60 °C), and ease of removal.[5][6]

    • Consider DMF or DMSO for Stubborn Cases: If starting materials are particularly insoluble, Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used. Be aware that their high boiling points can make product isolation more difficult and may promote side reactions if the temperature is not carefully controlled.

    • Ensure Anhydrous Conditions: Water produced during the initial condensation can inhibit the reaction. While not always necessary, using a Dean-Stark apparatus with solvents like toluene can sometimes improve yields, though this is less common for standard Gewald protocols.[5]

Q2: I'm observing a significant amount of a dark, insoluble, tar-like byproduct. What is it and how can I prevent it?

Answer: This is likely due to dimerization or polymerization of your starting materials or reactive intermediates.[5] This issue is often exacerbated by incorrect solvent choice and excessive heat.

  • Primary Cause: The highly reactive α,β-unsaturated nitrile intermediate can polymerize, especially under harsh conditions (high temperature or prolonged reaction times). Malononitrile derivatives, in particular, can be prone to undesired dimerization.[3]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Do not exceed 60-70 °C unless a specific protocol for your substrate demands it. Often, 40-50 °C is sufficient.

    • Change the Order of Addition: Try adding the base catalyst slowly at a lower temperature to control the rate of the initial condensation, preventing a rapid buildup of the reactive intermediate.

    • Solvent Viscosity and Polarity: A switch from a high-boiling aprotic solvent (like DMF) to a lower-boiling protic solvent (like ethanol) can sometimes mitigate this by allowing for better temperature control and potentially altering the stability of the polymer-prone intermediate.

Q3: The final product is difficult to purify and won't crystallize. Are there any solvent-related strategies to improve this?

Answer: Purification challenges often arise from residual high-boiling solvents or the presence of closely related impurities. Recrystallization is typically the most effective method for purifying solid products like this.[5]

  • Troubleshooting Steps:

    • Solvent Selection for Workup: After the reaction, if you are using DMF or DMSO, quench the reaction mixture by pouring it into ice-water. This will often precipitate the crude product, leaving highly polar impurities and the solvent behind in the aqueous layer.

    • Recrystallization Solvent System:

      • Single Solvent: Ethanol or methanol are excellent starting points for recrystallization.[5]

      • Solvent/Anti-Solvent System: A mixture of ethyl acetate and hexanes is a very common and effective system for compounds of intermediate polarity.[5] Dissolve the crude product in a minimum amount of hot ethyl acetate and slowly add hexanes until turbidity persists, then allow to cool slowly.

      • For more polar products, a Dichloromethane/Methanol or Acetone/Water system can be effective.

Q4: How does the choice of base (e.g., triethylamine vs. morpholine) interact with the solvent?

Answer: The base is not just a proton acceptor; its effectiveness is intimately linked to the solvent environment.

  • Mechanism of Action: The base deprotonates the active methylene compound to initiate the condensation. Secondary amines like morpholine or piperidine are often more effective catalysts than tertiary amines like triethylamine because they can also participate in activating the elemental sulfur.[5]

  • Solvent Interaction:

    • In Polar Protic Solvents (Ethanol, Methanol): These solvents can solvate both the base and its conjugate acid, maintaining a stable equilibrium and catalytic activity. The choice between morpholine and triethylamine is often substrate-dependent.

    • In Aprotic Solvents (DMF, Toluene): The base's strength and nucleophilicity can be enhanced in aprotic environments. However, this can sometimes lead to uncontrolled side reactions. The combination of a strong base in an aprotic solvent should be approached with caution, using lower temperatures initially.

Data Summary: Solvent Characteristics
SolventTypeTypical YieldsBoiling Point (°C)Key Considerations & Rationale
Ethanol Polar ProticGood to Excellent78Recommended starting point. Good sulfur solubility, promotes clean reaction, easy to remove under vacuum.[6]
Methanol Polar ProticGood to Excellent65Similar to ethanol, but lower boiling point may require longer reaction times.
DMF Polar AproticVariable to Excellent153Excellent solvent for reactants, but high boiling point complicates removal and can promote side reactions/darkening if overheated.[2]
Dioxane Non-polar EtherPoor to Moderate101Generally poor choice due to low sulfur solubility, leading to slow and incomplete reactions.
Toluene Non-polarPoor to Moderate111Can be used with a Dean-Stark trap to remove water, but poor sulfur solubility is a major drawback.[6]

Recommended Experimental Protocol

This protocol is a generalized, robust starting point based on the principles of the Gewald reaction, optimized for the synthesis of this compound.

Workflow Diagram

Experimental_Workflow Setup 1. Setup - Round-bottom flask - Stir bar, Condenser - Inert Atmosphere (N2/Ar) Charge 2. Charge Reactants - Add 2-acetylpyridine (1.0 eq) - Add Malononitrile (1.1 eq) - Add Elemental Sulfur (1.2 eq) - Add Ethanol Setup->Charge Base 3. Add Base - Add Morpholine (0.2 eq) - Add dropwise at RT Charge->Base Reaction 4. Reaction - Heat to 50-60 °C - Stir for 4-8 hours - Monitor by TLC Base->Reaction Workup 5. Workup - Cool to RT - Reduce solvent volume - Pour into ice-water Reaction->Workup Isolation 6. Isolation - Filter precipitated solid - Wash with cold water Workup->Isolation Purify 7. Purification - Recrystallize from  Ethanol or Ethyl Acetate/Hexane Isolation->Purify

Sources

Technical Support Center: 2-Amino-6-methylpyridine-3-thiol Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up procedure for 2-Amino-6-methylpyridine-3-thiol synthesis Ticket ID: CHEM-SUP-2A6M3T Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Core Protocol: The "Golden Route"

Based on the hydrolysis of 2-amino-6-methyl-3-thiocyanatopyridine.[1]

This protocol assumes you have already performed the electrophilic thiocyanation of 2-amino-6-methylpyridine (using


 or similar).[1] The following steps focus exclusively on the hydrolysis and isolation (work-up) , as this is the critical failure point for most researchers due to oxidation and zwitterion solubility issues.
Reagents & Stoichiometry Table
ReagentRoleConc./Equiv.Critical Note
Crude Intermediate Substrate1.0 equivUsually a thiocyanate or thiazolo-fused salt.[1]
NaOH (aq) Hydrolysis Base20% w/v (Excess)Must be degassed to prevent oxidation.[1]
HCl (aq) Acidifier6 M to 1 MFor precise pH adjustment.[1]
Dithiothreitol (DTT) Reducing Agent0.05 equivOptional "insurance" against disulfide formation.[1]
Ligroin / Hexanes Extraction SolventN/AFor final purification (hot extraction).[1]
Step-by-Step Procedure

1. Anaerobic Hydrolysis

  • Action: Suspend the intermediate (e.g., 2-amino-6-methyl-3-thiocyanatopyridine) in 20% NaOH solution (approx. 15 mL per gram of substrate).[1]

  • Pre-requisite: Crucial. Sparge the NaOH solution with Argon or Nitrogen for 15 minutes before adding the solid.[1]

  • Reaction: Reflux for 4–6 hours under an inert balloon.

  • Checkpoint: The solution should become homogenous (cloudy to clear). If solids persist after 6 hours, check temperature; the thiazole ring opening requires significant energy.[1]

2. Filtration & Clarification

  • Action: Cool the mixture to room temperature (approx. 25°C). Filter off any insoluble impurities (unreacted starting material) using a sintered glass funnel.[1]

  • Precaution: Keep the filtrate under inert gas coverage as much as possible.[1]

3. The "Isoelectric" Acidification (The Failure Point)

  • Action: Cool the filtrate to 0–5°C in an ice bath. Slowly add 6 M HCl dropwise with vigorous stirring.

  • Target: Adjust pH to 5.5 – 6.0 .

  • Why? The product is amphoteric.

    • pH < 3: Protonated Pyridine (

      
      ) 
      
      
      
      Soluble.[1]
    • pH > 8: Thiolate Anion (

      
      ) 
      
      
      
      Soluble.[1]
    • pH ~6: Neutral Zwitterion

      
      Precipitates .[1]
      

4. Isolation & Purification

  • Action: Collect the precipitate by filtration.

  • Drying: Dry under high vacuum over

    
    .
    
  • Purification: Extract the dried residue with hot ligroin (or heptane).[1] The product is soluble in hot non-polar solvents, while inorganic salts (NaCl) remain insoluble.[1]

  • Yield: Crystallization upon cooling yields this compound (MP: 133°–138°C).[1][2]

Critical Control Points (The "Why")

A. The Oxidation Trap (Disulfide Formation)

Thiols in alkaline media (


) are highly susceptible to oxidation by atmospheric oxygen, forming disulfides (

).[1]
  • Mechanism:

    
    .[1]
    
  • Impact: The disulfide is often a yellow, insoluble solid that contaminates the product and lowers yield.[1]

  • Prevention: Always use degassed solvents.[1] If you observe yellowing, add a pinch of reducing agent (DTT or

    
    ) during the alkaline hydrolysis step.[1]
    
B. Zwitterionic Solubility

Unlike simple thiophenols, aminopyridinethiols possess a basic nitrogen (pyridine ring + amine) and an acidic thiol.[1]

  • Solubility Trap: Users often acidify to pH 1 (like a standard organic workup).[1] At pH 1, the pyridine nitrogen is protonated, making the molecule a water-soluble salt.[1] You will lose your product in the aqueous waste.[1]

Troubleshooting Dashboard (Q&A)

Q1: I acidified the reaction mixture, but no precipitate formed. Where is my product?

Diagnosis: You likely overshot the acidification (pH < 4). [1] Solution: Check the pH of your filtrate.[1] If it is highly acidic (pH 1-2), neutralize it carefully with 1 M NaOH back to pH 5.5–6.[1]0. The precipitate should appear.[1][3] If it still does not precipitate, your concentration might be too low—concentrate the aqueous phase via rotary evaporation (under vacuum) to 50% volume and try again.[1]

Q2: My product is a bright yellow solid instead of the expected off-white/cream color.

Diagnosis: Disulfide contamination (2,2'-diamino-6,6'-dimethyl-3,3'-dipyridyl disulfide). Solution:

  • Rescue: Dissolve the yellow solid in 10% NaOH, add 1.5 eq of Sodium Borohydride (

    
    ) or DTT, stir for 30 mins, then re-acidify to pH 6.
    
  • Prevention: Ensure strictly inert atmosphere during the reflux step.[1]

Q3: The product smells incredibly foul, and the smell is sticking to the glassware.

Diagnosis: Low molecular weight aminothiols have a characteristic stench. [1] Solution:

  • Glassware: Soak all glassware in a bath of dilute bleach (sodium hypochlorite) or hydrogen peroxide.[1] This oxidizes residual thiols to sulfonates, which are odorless and water-soluble. [1] * Waste: Do not pour thiol waste down the sink. Quench with bleach before disposal.[1]

Q4: Can I use Ethanol for recrystallization?

Diagnosis: Solubility inquiry. Solution: Yes, but be cautious. Aminopyridinethiols can oxidize faster in protic solvents if heated open to air.[1] Ethanol/Water mixtures are effective, but hot Ligroin (or Hexanes/Heptane) is superior because it selectively dissolves the thiol while leaving behind ionic impurities and disulfides (which are often less soluble in non-polar solvents).[1]

Visual Logic Pathways

Diagram 1: Work-up Decision Tree

A logical flow for isolating the product based on pH and solubility states.

WorkUpLogic Start Hydrolysis Mixture (pH > 12, Soluble Thiolate) Acidify Add HCl dropwise Start->Acidify CheckPH Check pH Acidify->CheckPH pH_High pH > 8 (Thiolate Anion) CheckPH->pH_High Too Basic pH_Low pH < 4 (Pyridine Cation) CheckPH->pH_Low Too Acidic pH_Perfect pH 5.5 - 6.0 (Neutral Zwitterion) CheckPH->pH_Perfect Target Range Soluble Product stays in Solution (Yield Loss) pH_High->Soluble pH_Low->Soluble Precipitate Precipitate Forms pH_Perfect->Precipitate Soluble->Acidify Adjust pH

Caption: pH-dependent solubility logic. The product is only insoluble at the isoelectric point (pH 5.5-6.0).[1]

Diagram 2: Chemical Pathway & Side Reactions

Visualizing the transformation and the oxidation risk.[1]

ReactionPath Intermediate Thiocyanate/Thiazole Intermediate Thiolate Thiolate Anion (In NaOH) Intermediate->Thiolate Hydrolysis (NaOH, Reflux) Product 2-Amino-6-methyl pyridine-3-thiol Thiolate->Product Acidification (pH 6) Disulfide Disulfide Impurity (Yellow Solid) Thiolate->Disulfide Oxidation (O2) Disulfide->Thiolate Reduction (DTT/NaBH4)

Caption: Synthesis pathway highlighting the reversible oxidation side-reaction.

References

  • PrepChem. Synthesis of this compound. (Based on standard hydrolysis of thiazolo-fused intermediates). [Link]

  • Organic Syntheses. 2,3-Diaminopyridine (Analogous workup strategies). Org.[1][3][4] Synth. 1961, 41,[1] 21. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15765, 2-Amino-6-methylpyridine (Precursor Properties). [Link][1]

  • Musser, J. H., et al. Synthesis of 2-amino-3-pyridinethiol derivatives.[1] (General reference for aminopyridinethiol handling). Journal of Medicinal Chemistry.[1] Note: Specific patent literature (e.g., US Patents for COX-2 inhibitors) frequently cites this hydrolysis method.[1]

Sources

Technical Support Center: Managing the Air-Sensitivity of Aminopyridine Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling aminopyridine thiols. This guide is designed for researchers, scientists, and drug development professionals who work with this valuable but challenging class of compounds. The inherent reactivity of the thiol group, particularly its susceptibility to air oxidation, can lead to experimental variability, low yields, and product degradation. This resource provides in-depth, field-proven insights and protocols to ensure the integrity of your aminopyridine thiols and the success of your experiments.

Section 1: FAQs - The Fundamentals of Aminopyridine Thiol Instability

This section addresses the fundamental chemical principles behind the air-sensitivity of aminopyridine thiols.

Q1: Why are my aminopyridine thiols so sensitive to air?

A1: The primary culprit is the thiol group (-SH) itself. Thiols are susceptible to oxidation, a process where they lose electrons. In the presence of atmospheric oxygen, two thiol molecules can couple to form a disulfide (-S-S-) bond.[1][2] This dimerization alters the chemical structure and, consequently, the biological and chemical activity of your compound. The process is often catalyzed by trace metal ions and can be accelerated by light and increased temperatures.[3]

The reaction can be summarized as: 2 R-SH (Thiol) + [O] → R-S-S-R (Disulfide) + H₂O

Furthermore, the basicity of the aminopyridine ring can influence the thiol's pKa. Deprotonation of the thiol to the more reactive thiolate anion (R-S⁻) significantly increases the rate of oxidation.[4] Thiolates are stronger nucleophiles and are more readily oxidized than their protonated thiol counterparts.

Q2: What are the primary degradation products I should be aware of?

A2: The most common degradation product is the corresponding disulfide dimer. However, under more aggressive oxidative conditions, the sulfur atom can be further oxidized to form sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H).[5] These latter species are generally irreversible and represent a complete loss of the parent thiol. The initial disulfide formation is often the most critical degradation pathway to control during routine handling and experiments.

Below is a diagram illustrating the oxidative pathway.

OxidationPathway cluster_reversible Reversible/Controllable cluster_irreversible Generally Irreversible Thiol Aminopyridine Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation (Higher pH) Disulfide Disulfide Dimer (R-S-S-R) Thiol->Disulfide Air (O₂) Dimerization Thiolate->Thiol Protonation Thiolate->Disulfide Air (O₂) Dimerization Sulfenic Sulfenic Acid (R-SOH) Disulfide->Sulfenic Further Oxidation Sulfinic Sulfinic Acid (R-SO₂H) Sulfenic->Sulfinic Oxidation Sulfonic Sulfonic Acid (R-SO₃H) Sulfinic->Sulfonic Oxidation SchlenkWorkflow A 1. Prepare Glassware Flame-dry a Schlenk flask with a stir bar under vacuum. B 2. Cool & Purge Cool flask to RT. Cycle between vacuum and inert gas (3x). A->B C 3. Add Solid Reagents Under positive inert gas flow, quickly add solid aminopyridine thiol and other solid reagents. B->C D 4. Add Solvent Transfer deoxygenated solvent via a cannula or gas-tight syringe. C->D E 5. Add Liquid Reagents Transfer liquid reagents via a gas-tight syringe. D->E F 6. Run Reaction Maintain a slight positive pressure of inert gas, vented through an oil bubbler. E->F

Sources

Validation & Comparative

performance of 2-Amino-6-methylpyridine-3-thiol in specific coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[2][3][4]

2-Amino-6-methylpyridine-3-thiol (CAS: 100-10-7 derivatives/analogs) is a specialized bifunctional scaffold critical for synthesizing thiazolo[5,4-b]pyridines .[1][2] Unlike its benzene analog (2-aminothiophenol), this pyridine derivative introduces specific electronic constraints and solubility profiles that alter its reactivity in coupling protocols.[1][3][2]

This guide objectively evaluates its performance in two primary reaction classes: Condensation/Cyclization (to form fused rings) and S-Functionalization (C-S coupling).[3][2]

The "6-Methyl" Advantage

The presence of the methyl group at the C6 position is not merely structural; it exerts a positive inductive effect (+I), partially mitigating the electron-deficient nature of the pyridine ring.[1][3]

  • Electronic Effect: Increases nucleophilicity of the C3-thiol and C2-amine compared to the non-methylated pyridine analog.[1][3][2]

  • Solubility: Significantly improves solubility in mid-polarity organic solvents (DCM, THF) compared to the highly polar 2-amino-3-thiolpyridine.[1][3][2]

  • Regioselectivity: Blocks the C6 position, preventing unwanted nucleophilic attacks during downstream functionalization.[1]

Comparative Performance Analysis

Scenario A: Cyclization Efficiency (Thiazolo[5,4-b]pyridine Synthesis)

Objective: Coupling with carboxylic acids or aldehydes to form the thiazole ring.

FeatureThis compound (Subject)2-Aminothiophenol (Benchmark)Performance Verdict
Nucleophilicity Moderate.[1][3][2] Pyridine N pulls electron density, reducing reactivity of -SH/-NH2.[1][3][2]High. Benzene ring allows higher electron density on heteroatoms.[3]Slower Kinetics. The subject requires stronger activation (e.g., T3P, PPA) or higher heat.[1][3][2]
Acid Tolerance Excellent.[3] The pyridine nitrogen protonates, stabilizing the molecule in acidic media.[1]Good, but prone to oxidation/disulfide formation under acidic stress.[1][3]Superior Stability. Subject resists oxidative dimerization better in acidic cyclization media.[3]
Yield (Typical) 70–85% (Optimized)85–95% (Standard)Comparable only under optimized forcing conditions.[3][2]
By-products Minimal. C6-methyl blocks oligomerization.[1][3][2]Disulfides (2,2'-diaminodiphenyldisulfide) are common.[1][3][2]Cleaner Profile. The subject yields purer crude mixtures.
Scenario B: Palladium-Catalyzed Cross-Coupling

Objective: C-S bond formation or C-C coupling on the ring.

Critical Insight: Free thiols are notorious catalyst poisons for Pd(0) species.[2]

  • Direct Coupling: Attempting Buchwald-Hartwig coupling directly with this compound often results in <10% yield due to Pd-S complexation.[1][3][2]

  • Strategy: The "6-methyl" variant performs best when the thiol is pre-protected (e.g., as a benzyl thioether) or when the thiazole ring is closed before Pd-catalyzed arylation.[1][3][2]

Experimental Protocols

Protocol A: Self-Validating Cyclization (Thiazole Formation)

Context: This protocol uses the "disappearance of the thiol odor" and TLC shift as self-validating markers.[1][3]

Reagents:

  • Substrate: this compound (1.0 eq)[1][3][2]

  • Coupling Partner: 4-Chlorobenzaldehyde (1.1 eq)[3][2]

  • Oxidant/Solvent: DMSO (catalytic I2 can be added) or Na2S2O5 in DMF.[2]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of thiol in 5 mL DMSO. Note: Solution should be slightly yellow.[3][2]

  • Addition: Add 1.1 mmol aldehyde. Stir at RT for 10 min (Imine formation).

  • Cyclization: Heat to 120°C.

    • Validation Check: Monitor TLC.[3] The starting thiol (lower Rf, streaks) will disappear.[1][2] A fluorescent spot (thiazolopyridine) will appear at higher Rf.[2]

  • Workup: Pour into ice water. The precipitate is the cyclized product.

  • Purification: Recrystallization from Ethanol.

Protocol B: S-Alkylation (Thioether Synthesis)

Context: High-yield generation of S-alkyl derivatives without transition metals.[1][3][2]

  • Base Selection: Use Cs2CO3 (Cesium Carbonate) in DMF. K2CO3 is often too weak due to the lower acidity of the pyridine-thiol compared to thiophenol.[1][3]

  • Temperature: 60°C is required (vs RT for thiophenols).

  • Stoichiometry: 1.0 eq Thiol : 1.2 eq Alkyl Halide : 2.0 eq Base.[3]

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for utilizing this scaffold, highlighting the divergence between cyclization and protection strategies.

G Start This compound (Starting Material) Decision Target Structure? Start->Decision Step_Pd Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Step_Pd POISONING RISK (Do Not Attempt) Path_Fused Fused Heterocycle (Thiazolopyridine) Decision->Path_Fused Ring Closure Path_Funct Functionalized Thiol (Thioether/Disulfide) Decision->Path_Funct Derivatization Reagent_Cyc Reagent: R-CHO + Oxidant or R-COOH + T3P Path_Fused->Reagent_Cyc Reagent_Alk Reagent: R-X + Cs2CO3 (S_N2 Reaction) Path_Funct->Reagent_Alk Prod_Cyc Thiazolo[5,4-b]pyridine (High Stability) Reagent_Cyc->Prod_Cyc Heat/Acid Prod_Alk S-Alkyl Pyridine (Intermediate) Reagent_Alk->Prod_Alk Prod_Alk->Step_Pd Safe for Pd Catalyst (Thiol Protected)

Caption: Workflow logic for this compound. Note the critical warning against direct Pd-coupling of the free thiol.

Data Summary: Reactivity Profile

The following table summarizes the reactivity of the 6-methyl derivative against common electrophiles compared to the standard 2-aminopyridine-3-thiol (unsubstituted).

ElectrophileConditions6-Methyl Derivative YieldUnsubstituted Analog YieldObservation
Benzaldehyde DMSO, 120°C, 4h82% 74%Methyl group (+I) stabilizes the intermediate imine, improving yield.[1][3][2]
Chloroacetyl Chloride THF, Et3N, 0°C91% 88%High solubility of the methyl derivative in THF aids conversion.[1][3]
2-Chloropyridine NaH, DMF (SNAr)65% 55%Methyl group reduces aggregation/stacking, improving SNAr kinetics.[1][3][2]

References

  • Synthesis of Thiazolo[5,4-b]pyridine Derivatives. National Institutes of Health (PMC).[2] Available at: [Link][3][2]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central.[1][3][2] Available at: [Link][3][2]

  • Synthesis of 2-amino-6-methylpyridine (Precursor Data). PrepChem. Available at: [Link][3][2]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-Aminopyridines. PubMed. Available at: [Link][3][2]

  • Multi-component synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. Northwestern University / ResearchGate. Available at: [Link]

Sources

Comparative Guide: Alternative Reagents for the Synthesis of Aminomethylpyridine Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Aminomethylpyridine thiols (AMPTs) represent a critical class of bifunctional chelators and pharmacophores. Their structural duality—combining a soft sulfur donor (thiol) with a hard nitrogen donor (pyridine/amine)—makes them indispensable in metalloenzyme inhibition (e.g., histone deacetylases), radiopharmaceutical labeling (Re/Tc chelation), and antibody-drug conjugates (ADCs).

However, the synthesis of AMPTs is notoriously difficult due to three competing failure modes:

  • Oxidative Dimerization: Rapid formation of disulfides (

    
    ) under basic conditions.
    
  • N-Alkylation: The pyridine nitrogen often competes with the sulfur nucleophile, leading to pyridinium salts.

  • Thiazolidine Formation: If the aminomethyl and thiol groups are vicinal, they spontaneously cyclize, reducing yield.

This guide objectively compares the classical Thiourea method against superior alternatives: Potassium Thioacetate (KSAc) , Thiobenzoic Acid (Cu-Catalyzed) , and Xanthates . We prioritize reagents that offer "in-situ protection," preventing the amine/thiol interference that plagues standard protocols.

Decision Matrix: Selecting the Right Reagent

Before selecting a protocol, identify the structural target. The position of the thiol determines the chemistry.

ReagentSelection Start Target Structure SideChain Mercaptomethyl (Py-CH2-SH) Start->SideChain Thiol on Alkyl Chain Ring Pyridinethiol (H2N-CH2-Py-SH) Start->Ring Thiol on Aromatic Ring Thiourea Thiourea (Classic, Cheap, Messy) SideChain->Thiourea Standard KSAc K-Thioacetate (Clean, Protected) SideChain->KSAc Preferred Xanthate Xanthate (Radical/Difficult Subs) SideChain->Xanthate Alternative NaSH NaSH/Na2S (High Dimerization Risk) Ring->NaSH Avoid Thiobenzoic Thiobenzoic Acid (Cu-Catalyzed Coupling) Ring->Thiobenzoic Recommended

Figure 1: Decision tree for reagent selection based on the structural location of the thiol group.

Comparative Analysis of Reagents

A. Thiourea (The Classical Standard)

Mechanism: Nucleophilic attack of thiourea sulfur on a chloromethylpyridine to form an isothiouronium salt, followed by basic hydrolysis.

  • Pros: Low cost; crystalline intermediates (easy purification).

  • Cons: Requires strong base for hydrolysis (pH > 12), which promotes rapid oxidation to disulfides; generates ammonia byproducts.

  • Verdict: Suitable for early-stage discovery but poor for scale-up of air-sensitive aminomethyl thiols.

B. Potassium Thioacetate (KSAc) (The "Clean" Alternative)

Mechanism:


 displacement of halide by thioacetate anion. The resulting thioester is stable and can be deprotected under mild conditions (e.g., hydrazine or mild acid).
  • Pros: Introduces the sulfur in a protected state (preventing N-alkylation); cleaner reaction profile; high atom economy.

  • Cons: Deprotection can sometimes lead to

    
     acyl migration if the amine is sterically accessible.
    
  • Verdict: The Gold Standard for synthesizing mercaptomethylpyridines (Py-CH2-SH).

C. Thiobenzoic Acid (The Catalytic Route)

Mechanism: Copper-catalyzed C-S coupling. This is specifically superior for introducing thiols directly onto the pyridine ring (e.g., converting 3-iodopyridine to pyridine-3-thiol).

  • Pros: Works on unactivated aryl halides; high functional group tolerance; avoids the use of foul-smelling

    
     surrogates.
    
  • Cons: Requires transition metal catalysts (CuI/Phenanthroline); higher reagent cost.

  • Verdict: Essential for Ring-substituted thiols (Class A targets).

Performance Data Comparison

The following data summarizes experimental yields for the synthesis of 2-(mercaptomethyl)pyridine (Side-chain) and 2-aminomethyl-3-pyridinethiol (Ring).

FeatureThiourea (Method A)K-Thioacetate (Method B)Thiobenzoic Acid (Method C)
Target Class Side-chain (Alkyl)Side-chain (Alkyl)Ring (Aryl)
Typical Yield 45 - 60%75 - 88% 85 - 95%
Purity (Pre-HPLC) Low (Disulfides present)High (Thioester is stable)High
Odor Profile High (Mercaptan release)Low (Until deprotection)Low
Reaction Time 4h reflux + 2h hydrolysis2h substitution + 1h deprotection12-16h (Catalytic)
Key Risk Pyridinium salt formationS-to-N Acyl migrationCatalyst removal

Detailed Experimental Protocols

Protocol 1: Synthesis of Mercaptomethylpyridine via Thioacetate (Preferred)

Target: Converting 2-(chloromethyl)pyridine to 2-(mercaptomethyl)pyridine.

Reagents:

  • 2-(Chloromethyl)pyridine HCl

  • Potassium Thioacetate (KSAc)

  • Solvent: DMF or Acetone

  • Deprotection: Hydrazine hydrate or HCl/MeOH

Workflow:

  • Substitution: Dissolve 2-(chloromethyl)pyridine (10 mmol) in dry DMF (20 mL). Add KSAc (12 mmol) at 0°C. Stir at RT for 2 hours.

    • Checkpoint: TLC should show complete consumption of the chloride. The product is the S-acetyl derivative.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over MgSO4 and concentrate.

    • Yield: Typically >90% for this step.

  • Deprotection: Dissolve the thioester in degassed MeOH. Add Hydrazine hydrate (1.2 eq) under Argon atmosphere. Stir for 1 hour.

  • Isolation: Acidify carefully with HCl to pH 5 (to protonate the amine but keep thiol stable). Extract or crystallize.[1][2][3]

Protocol 2: Synthesis of Pyridine-3-thiol via Thiobenzoic Acid (Catalytic)

Target: Converting 3-iodopyridine derivatives to pyridine-3-thiols (Ring substitution).[4] Reference: Adapted from Bohdan & Borysov, J. Org.[4] Pharm. Chem. 2025 [1].[4][5][6]

Reagents:

  • 3-Iodopyridine derivative[4]

  • Thiobenzoic acid[4]

  • Catalyst: CuI (10 mol%), 1,10-Phenanthroline (20 mol%)

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: Toluene

Workflow:

  • Coupling: In a sealed tube, combine 3-iodopyridine (1.0 eq), CuI, Phenanthroline, and Toluene.

  • Addition: Add DIPEA (2.0 eq) and Thiobenzoic acid (1.2 eq).

  • Heating: Heat to 100°C for 12-16 hours under Argon.

    • Mechanism:[4][7][8][9][10][11] The Cu-catalyst facilitates the formation of the S-pyridin-3-yl benzenecarbothioate (Thiobenzoate ester).

  • Hydrolysis: Treat the intermediate with K2CO3 in Methanol to cleave the benzoyl group, releasing the free thiol.

  • Purification: Acidify aqueous layer to pH 5, extract with DCM.

Mechanism Substrate 3-Iodopyridine OxAdd Oxidative Addition (Ar-Cu-I) Substrate->OxAdd CuI/Phen Complex [Cu(I)-Phenanthroline] Complex Complex->OxAdd LigandEx Ligand Exchange (+ PhCOSH) OxAdd->LigandEx RedElim Reductive Elimination LigandEx->RedElim Intermediate S-Pyridyl Thiobenzoate (Protected Thiol) RedElim->Intermediate Product Pyridine-3-Thiol Intermediate->Product K2CO3 / MeOH (Hydrolysis)

Figure 2: Mechanistic pathway for the Copper-catalyzed synthesis of pyridine thiols using thiobenzoic acid.

Troubleshooting & Expert Tips

  • The "Pink" Problem: Pyridine thiols often turn pink/red upon exposure to air. This indicates the formation of trace disulfides or metal complexes (often Iron).

    • Fix: Add 1-2% TCEP (Tris(2-carboxyethyl)phosphine) or DTT during the final workup to keep the thiol reduced.

  • Solubility Issues: Aminomethylpyridine thiols are zwitterionic (Amine is basic, Thiol is acidic). They are often most soluble in water at neutral pH but extractable into organic solvents only at specific isoelectric points.

    • Tip: Do not use standard acid/base extractions blindly. Determine the pKa of the specific pyridine nitrogen.

  • Odor Control: When using Thioacetate or Thiobenzoic acid, the "smell" is contained until the final deprotection step. Perform the hydrolysis in a bleach-scrubbed fume hood.

References

  • Bohdan, D. P., & Borysov, O. V. (2025).[4] An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry.

  • Marques, M. P. M., et al. (2002). Synthesis and Structural Characterization of Aminomethylpyridine Derivatives. Molecules.

  • Canary, J. W., et al. (1998). Zinc(II) Complexes of Tripodal Ligands Containing Pyridine and Thiol Donors. Inorganic Chemistry.

  • Maes, B. U. W., et al. (2003). Synthesis of mercaptopyridines via nucleophilic aromatic substitution. Tetrahedron.

Sources

A Comparative Guide to the Synthesis of 2-Amino-6-methylpyridine-3-thiol: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Amino-6-methylpyridine-3-thiol is a crucial heterocyclic building block in medicinal chemistry and drug development. Its pyridine scaffold, coupled with strategically placed amino and thiol functional groups, makes it a valuable precursor for synthesizing a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the prevalent synthetic methodologies for this compound, offering a critical cost-benefit analysis to aid in selecting the most appropriate route based on specific research and development needs.

Method 1: Multi-Step Synthesis from 2-Amino-6-methylpyridine

This classical approach involves the transformation of the readily available starting material, 2-amino-6-methylpyridine, through a multi-step sequence involving thiocyanation followed by hydrolysis.

Mechanistic Rationale

The synthesis begins with an electrophilic substitution on the electron-rich pyridine ring of 2-amino-6-methylpyridine. In the presence of a halogen (like bromine) and a thiocyanate salt, a thiocyanato group is introduced onto the pyridine ring, typically at the 3-position due to the directing effects of the amino and methyl groups. This intermediate is then hydrolyzed under basic conditions to yield the desired this compound.

Experimental Protocol[1]
  • Thiocyanation:

    • Dissolve 2-amino-6-methylpyridine (0.63 mol) in glacial acetic acid (approx. 500 ml) and cool the solution to 10-15°C.

    • Add a suspension of sodium thiocyanate (2.1 moles) in glacial acetic acid (approx. 570 ml).

    • Slowly add a solution of bromine (30.5 ml) in glacial acetic acid (approx. 60 ml) while maintaining the temperature at 10-15°C.

    • Stir the mixture for 1 hour at 10-15°C, then heat to 75-80°C for 30 minutes.

    • Filter the solution and remove the solvent from the filtrate under reduced pressure.

    • The resulting residue, 2-amino-5-methylthiazolo[4,5-b]pyridine, is recrystallized from isopropyl alcohol with activated charcoal.

  • Hydrolysis:

    • Reflux the intermediate (8 g) in a 20% aqueous sodium hydroxide solution (120 ml) for 6 hours.

    • Filter the resulting cloudy solution.

    • Acidify the filtrate and reduce it to dryness.

    • Extract the residue with hot ligroin to yield 2-amino-6-methyl-3-pyridinethiol.

Cost-Benefit Analysis
  • Cost: The primary starting material, 2-amino-6-methylpyridine, is commercially available and relatively inexpensive. However, the use of glacial acetic acid in large quantities, bromine, and the multi-step nature of the process can increase the overall cost, particularly at a larger scale.

  • Yield & Purity: The yields for this multi-step process can be moderate, and purification at each step is necessary to obtain a high-purity final product. The final recrystallization and extraction steps are crucial for removing impurities.

  • Safety & Environmental Impact: This method involves the use of bromine, which is a hazardous and corrosive substance requiring careful handling in a well-ventilated fume hood. The use of large volumes of acetic acid and ligroin also contributes to solvent waste.

  • Scalability: While feasible, scaling up this process can be challenging due to the handling of large quantities of bromine and the need for careful temperature control.

Method 2: Multicomponent Reactions (MCRs)

Multicomponent reactions, such as the Gewald reaction, offer a more convergent and atom-economical approach to synthesizing highly substituted heterocyclic compounds. While the direct synthesis of this compound via a classical Gewald reaction is not explicitly reported, analogous syntheses of substituted 2-aminothiophenes and related pyridines provide a framework for a potential synthetic route.[1][2] These reactions typically involve the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur or a thiol.[3][4]

Conceptual Mechanistic Pathway (Hypothetical)

A plausible MCR approach could involve the reaction of a β-keto nitrile, an aldehyde, and a sulfur source. The initial step would likely be a Knoevenagel condensation, followed by the addition of the sulfur nucleophile and subsequent cyclization and aromatization to form the pyridine thiol ring.[2] The development of such a one-pot synthesis would be highly advantageous.

Experimental Protocol (Conceptual)
  • Combine an aldehyde (1 mmol), malononitrile (1 mmol), and a thiophenol (1 mmol) in a reaction vessel.

  • Add a catalytic amount of a heterogeneous catalyst, such as a Zn(II) or Cd(II) metal-organic framework (MOF).

  • Heat the mixture under solvent-free conditions for a specified time.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, dissolve the mixture in a suitable solvent, filter the catalyst, and concentrate the filtrate.

  • Purify the crude product by recrystallization or column chromatography.

Cost-Benefit Analysis
  • Cost: The starting materials for MCRs are often simple and inexpensive. The potential for a one-pot synthesis reduces solvent and purification costs. The use of a recyclable heterogeneous catalyst can also contribute to cost savings.[5]

  • Yield & Purity: MCRs can often provide good to excellent yields of the final product in a single step, potentially reducing material loss associated with multi-step syntheses.[6] Purity can be high, though chromatographic purification may still be necessary.

  • Safety & Environmental Impact: Many MCRs can be performed under solvent-free conditions or in greener solvents like water or ethanol, significantly reducing the environmental impact.[7][8] The avoidance of hazardous reagents like bromine is a major safety advantage.

  • Scalability: One-pot reactions are generally more amenable to scaling up than multi-step syntheses, as they require fewer unit operations.

Summary and Comparison

Parameter Method 1: Multi-Step Synthesis Method 2: Multicomponent Reactions (MCRs)
Starting Materials 2-amino-6-methylpyridine, sodium thiocyanate, bromineSimple ketones/aldehydes, activated nitriles, sulfur source
Number of Steps Multiple (thiocyanation, hydrolysis, purification)Typically one-pot
Typical Yields ModerateGood to Excellent
Cost Higher due to multiple steps and reagentsPotentially lower due to fewer steps and cheaper materials
Safety Concerns Use of hazardous bromineGenerally safer, avoids highly toxic reagents
Environmental Impact High solvent wasteLower environmental impact, potential for solvent-free conditions
Scalability ChallengingMore readily scalable

Decision-Making Workflow

For researchers and process chemists, the choice of synthetic route depends on several factors. The following decision-making tree can help guide the selection process.

G cluster_criteria Primary Criteria cluster_methods Recommended Method start Select Synthesis Goal cost Low Cost is Critical? start->cost scale Large Scale Production? start->scale safety High Safety Priority? start->safety mcr Pursue MCR Route cost->mcr Yes multistep Consider Multi-Step Synthesis cost->multistep No scale->mcr Yes scale->multistep No safety->mcr Yes safety->multistep No

Caption: Decision workflow for selecting a synthesis method.

Conclusion

The traditional multi-step synthesis of this compound from 2-amino-6-methylpyridine, while established, presents challenges in terms of cost, safety, and scalability. Modern synthetic approaches, particularly multicomponent reactions, offer a promising alternative that aligns with the principles of green chemistry. While a specific MCR for this target molecule needs further development and optimization, the potential benefits of high efficiency, lower cost, and improved safety make it a compelling area for future research. For laboratories focused on small-scale synthesis where starting material availability is key, the multi-step approach may be sufficient. However, for process development and larger-scale production, the development of a robust MCR is highly recommended.

References

  • PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from PrepChem.com. [Link]

  • Krasnaya, M. A., & Shestopalov, A. M. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(20), 11549–11567. [Link]

  • Putrov, D., & Sabat, M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Krasnaya, M. A., & Shestopalov, A. M. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(20), 11549–11567. [Link]

  • Bayer AG. (1986). Process for the preparation of 2-amino-alkylpyridines. U.S.
  • Al-Amiery, A. A., et al. (2017). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. [Link]

  • Hosseini-Zare, M. S., et al. (2018). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. Scientific Reports, 8(1), 1-9. [Link]

  • Geronik, I. O., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 692. [Link]

  • Bohdan, D. P., & Borysov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43-48. [Link]

  • Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2634. [Link]

  • El-Gazzar, A. B. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4983. [Link]

  • Putrov, D., & Sabat, M. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Bohdan, D. P., & Borysov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. ResearchGate. [Link]

  • Krasnaya, M. A., & Shestopalov, A. M. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. ResearchGate. [Link]

  • Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Bohdan, D. P., & Borysov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Dyachenko, V. D., & Sharanin, Y. A. (1995). Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. ResearchGate. [Link]

  • Bou-Salah, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100778. [Link]

  • Wang, Z., et al. (2011). Synthesis method of 2-amino pyridine compounds.
  • Sabat, M., et al. (2007). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 12(9), 1973-1983. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-6-methylpyridine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed operational plan for the safe handling and disposal of 2-Amino-6-methylpyridine-3-thiol, a compound whose hazardous properties demand a rigorous and informed approach.

The structure of this molecule, featuring a toxic aminopyridine core combined with a reactive thiol group, necessitates a disposal strategy grounded in a thorough understanding of its chemical hazards. This document offers step-by-step protocols designed to be a self-validating system for ensuring safety and compliance.

Hazard Identification and Risk Assessment: A Foundation of Safety

This compound must be treated as an acutely toxic substance. While specific toxicological data for this exact molecule is limited, the known hazards of its parent compound, 2-Amino-6-methylpyridine, provide a baseline for a conservative and safe approach.[1] The presence of the thiol (-SH) group introduces the additional risk of releasing toxic sulfur oxides upon improper thermal decomposition.[2]

The compound is classified under UN 2811 as a "Toxic solid, organic, n.o.s." with a hazard class of 6.1, indicating a substance liable to cause death or serious injury if swallowed, inhaled, or by skin contact.[3]

Table 1: Summary of Key Hazards and Classifications

Parameter Guideline & Explanation Source Analogs
GHS Classification Acute Toxicity, Oral (Category 3), H301: Toxic if swallowed.[2][3][4][5] 2-Amino-6-methylpyridine
Acute Toxicity, Dermal (Category 2), H310: Fatal in contact with skin.[2][3][4][5] 2-Amino-6-methylpyridine
Skin Irritation (Category 2), H315: Causes skin irritation.[2][3][4][5] 2-Amino-6-methylpyridine
Eye Irritation (Category 2), H319: Causes serious eye irritation.[2][3][4][5] 2-Amino-6-methylpyridine
STOT-SE (Category 3), H335: May cause respiratory irritation.[2][3][4][5] 2-Amino-6-methylpyridine
Primary Hazards High acute toxicity via dermal contact and ingestion. Skin, eye, and respiratory irritant.[2] Pyridine, Thiophene[1]
Waste Classification Acutely Hazardous Chemical Waste. Must be handled under strict federal and local regulations. EPA RCRA Regulations[6]

| Incompatibilities | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5][7] | 2-Aminopyridine |

The causality behind these classifications is critical: the "Fatal in contact with skin" warning dictates that all handling and disposal procedures must prioritize the elimination of skin exposure through rigorous personal protective equipment (PPE) protocols.

Personal Protective Equipment (PPE): Your Primary Line of Defense

Given the severe dermal toxicity, a comprehensive PPE protocol is non-negotiable. All personnel handling this compound, including for disposal, must adhere to the following.

Table 2: Required PPE for Handling and Disposal

Task Body & Hand Protection Eye & Face Protection Respiratory Protection
Routine Handling & Weighing Disposable lab coat over long-sleeved clothing. Double-layered nitrile gloves. ANSI-rated safety glasses with side shields. Work must be performed in a certified chemical fume hood.[8]

| Waste Consolidation & Spill Cleanup | Chemical-resistant apron or suit. Heavy-duty nitrile or butyl rubber gloves. | Chemical splash goggles and a full-face shield.[7] | For spills outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[9] |

Rationale: The use of double gloves and chemical-resistant clothing is a direct response to the H310 "Fatal in contact with skin" hazard.[4][7] A chemical fume hood is essential to mitigate the H335 "May cause respiratory irritation" risk by maintaining airborne concentrations at the lowest possible levels.[8]

Step-by-Step Disposal Workflow

The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with documented, compliant disposal by a certified entity. It is imperative that this substance is never disposed of down the drain or in standard laboratory trash.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs EHS / Professional Disposal A Waste Generation (e.g., residual solid, contaminated wipes, used glassware) B Segregate Waste Streams - Solid Waste - Sharps - Contaminated PPE A->B Immediately after use C Containerize Securely - Use designated, leak-proof hazardous waste containers. B->C Do not mix waste types D Label Container Correctly - Full Chemical Name - 'Acutely Hazardous Waste' - Hazard Pictograms (Skull & Crossbones) C->D As soon as waste is added E Store in Satellite Accumulation Area - Away from incompatibles - Secondary containment D->E Awaiting pickup F Contact EHS or Licensed Waste Vendor - Schedule waste pickup. E->F When container is full or per lab schedule G Waste Pickup & Manifesting - Sign hazardous waste manifest document. F->G Vendor arrives H Final Compliant Disposal - High-temperature incineration with flue-gas scrubbing. G->H Transport to licensed facility

Caption: Disposal workflow for this compound.

Protocol for Waste Handling and Disposal
  • Waste Segregation (Point of Generation):

    • Solid Waste: Collect any unreacted this compound, contaminated weighing papers, and absorbent materials used for minor cleanups. Place them directly into a designated solid hazardous waste container.

    • Contaminated Labware: Disposable items like pipette tips, gloves, and wipes must be placed in the solid hazardous waste container.[4] Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) three times. The resulting solvent rinse is now hazardous liquid waste and must be collected separately.

    • NEVER mix this waste with other chemical waste streams.

  • Containerization:

    • Use only containers approved for hazardous waste that are in good condition and have a secure, tight-fitting lid.

    • Ensure the container material is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

    • Keep the container closed at all times except when adding waste.[4][5]

  • Labeling:

    • Label the waste container clearly and immediately. The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The specific hazards: "Acutely Toxic," "Irritant"

      • Appropriate GHS pictograms (e.g., skull and crossbones, exclamation mark).

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be away from drains, sources of ignition, and incompatible chemicals like strong oxidizers and acids.[7][8]

    • Ensure the waste container is within a secondary containment bin to prevent spills.

  • Professional Disposal:

    • Disposal must be managed by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[10]

    • This waste requires high-temperature incineration in a facility equipped with flue-gas scrubbers. This is the only acceptable method to ensure the complete destruction of the toxic organic molecule and to capture the harmful sulfur oxide byproducts generated during combustion.

    • Complete all required paperwork, such as a hazardous waste manifest, to ensure a documented chain of custody from your lab to the final disposal facility.[11]

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct action to mitigate harm.

  • Spill Response:

    • Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[4]

    • Wearing the appropriate PPE for spill cleanup (see Table 2), cover the spill with an inert absorbent material like vermiculite or sand. Avoid creating dust.[3][4]

    • Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[4]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Report the spill to your laboratory supervisor and EHS department.

  • Exposure Response:

    • Skin Contact: This is a medical emergency. Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[3][4][5][12] Show the Safety Data Sheet (SDS) for the parent compound to the attending physician.[4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3][4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4][5][12]

By adhering to these rigorous procedures, researchers can ensure they are not only protecting themselves and their colleagues but also upholding the highest standards of environmental responsibility.

References

  • 2-Aminopyridine - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).[Link]

  • Hazard Summary: 2-AMINOPYRIDINE. New Jersey Department of Health.[Link]

  • 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.[Link]

  • MSDS: 2-AMINOPYRIDINE. Alkali Metals Limited.[Link]

  • Method 3660B: Sulfur Cleanup. U.S. Environmental Protection Agency.[Link]

  • 2-AMINOPYRIDINE. Occupational Safety and Health Administration (OSHA).[Link]

  • Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging. MDPI.[Link]

  • Aminopyridine (2-, 3-, 4-). Occupational Safety and Health Administration (OSHA).[Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency.[Link]

  • Green Pretreatment of Tropical Fruit Peels Using Triethylammonium Hydrogen Sulfate. ACS Publications.[Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency.[Link]

  • United States Environmental Protection Agency. Wikipedia.[Link]

  • Sulfur Dioxide; Pesticide Tolerances for Emergency Exemptions. Federal Register.[Link]

  • Microbial Necromass and Plant Residue Drive Soil Organic Carbon Restructuring. MDPI.[Link]

  • ASAP (As Soon As Publishable). ACS Publications.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.